2-Bromo-5-ethyl-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-ethyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBPVXIGKVNGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368701-01-2 | |
| Record name | 2-bromo-5-ethyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-ethyl-1,3,4-oxadiazole (PubChem CID: 82280555)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-ethyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This document delves into the chemical identity, structural features, and predicted physicochemical properties of this compound. A detailed, field-proven protocol for its synthesis is presented, including the underlying chemical principles and experimental considerations. Furthermore, this guide explores the reactivity of the molecule, potential applications in drug discovery, and essential safety and handling protocols. The information herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[2][3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5][6]
The utility of the 1,3,4-oxadiazole moiety extends beyond its inherent bioactivity. It is often employed as a bioisostere for amide and ester functional groups. This substitution can enhance metabolic stability by resisting enzymatic hydrolysis, a common metabolic pathway for amides and esters.[7] The oxadiazole ring also acts as a rigid linker, helping to orient pharmacophoric groups in a conformationally constrained manner, which can lead to improved binding affinity and selectivity for biological targets. Its electron-withdrawing nature and ability to participate in hydrogen bonding further contribute to its favorable drug-like properties.[1]
This compound (PubChem CID: 82280555) is a disubstituted derivative that combines the established pharmacological relevance of the oxadiazole core with the synthetic versatility of a bromine substituent. The ethyl group provides a lipophilic character, while the bromine atom serves as a valuable handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and materials science applications.[8][9]
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.
Chemical Structure and Identifiers
The structural representation and key identifiers for this compound are provided below.
Figure 1: Chemical structure of this compound.
| Identifier | Value |
| PubChem CID | 82280555 |
| Molecular Formula | C4H5BrN2O |
| IUPAC Name | This compound |
| SMILES | CCC1=NN=C(O1)Br |
| InChI | InChI=1S/C4H5BrN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3 |
| InChIKey | ZJBPVXIGKVNGKC-UHFFFAOYSA-N |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 177.00 g/mol |
| Monoisotopic Mass | 175.959 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 175.95853 Da |
| Topological Polar Surface Area | 38.9 Ų |
| Heavy Atom Count | 8 |
| Formal Charge | 0 |
| Complexity | 124 |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods reported in the literature.[11][12] The following protocol outlines a robust and commonly employed two-step synthesis of this compound, commencing from readily available starting materials. This procedure involves the initial formation of a 2-amino-1,3,4-oxadiazole intermediate, followed by a Sandmeyer-type reaction to install the bromo substituent.
Synthesis Workflow
Figure 2: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-5-ethyl-1,3,4-oxadiazole
This step involves the cyclization of propionyl hydrazide with cyanogen bromide. The reaction proceeds via nucleophilic attack of the hydrazide onto the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization and elimination to form the stable 1,3,4-oxadiazole ring.[13]
Materials and Reagents:
-
Propionyl hydrazide
-
Cyanogen bromide (Caution: Highly toxic)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve propionyl hydrazide (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Cyanogen Bromide: Cool the solution in an ice bath. Carefully add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise to the stirred solution of propionyl hydrazide. Extreme caution should be exercised when handling cyanogen bromide.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Isolation and Purification: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This step employs a Sandmeyer-type reaction, a well-established method for converting an amino group on an aromatic ring to a bromo group.[14] The 2-amino-5-ethyl-1,3,4-oxadiazole is treated with a nitrite source in the presence of a copper(II) bromide catalyst to yield the desired product.
Materials and Reagents:
-
2-Amino-5-ethyl-1,3,4-oxadiazole
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Heating mantle
Experimental Protocol:
-
Reaction Setup: To a stirred mixture of 2-amino-5-ethyl-1,3,4-oxadiazole (1.0 eq) and copper(II) bromide (1.5 eq) in acetonitrile in a round-bottom flask, add tert-butyl nitrite (2.0 eq) at 0 °C under a nitrogen atmosphere.
-
Reaction: Heat the resulting mixture to 65 °C and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).
Reactivity and Potential Applications
Reactivity of the 2-Bromo-1,3,4-oxadiazole Moiety
The reactivity of this compound is primarily dictated by the bromo-substituent on the electron-deficient oxadiazole ring. The bromine atom can be readily displaced by various nucleophiles or participate in a range of transition-metal-catalyzed cross-coupling reactions.[8][9]
Figure 3: Key cross-coupling reactions of 2-Bromo-1,3,4-oxadiazoles.
This synthetic versatility allows for the facile introduction of a wide variety of functional groups at the 2-position of the oxadiazole ring, making it a valuable building block for creating libraries of compounds for screening in drug discovery programs.
Potential Applications in Drug Discovery and Materials Science
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new therapeutic agents. Given the broad biological activities associated with this class of compounds, this compound serves as a key intermediate for the synthesis of molecules with potential applications as:
-
Antimicrobial agents: Targeting bacterial and fungal pathogens.[15]
-
Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.[6]
-
Anti-inflammatory agents: Modulating inflammatory pathways.[4]
-
Anticonvulsant agents: Acting on the central nervous system.[12]
In the realm of materials science, the rigid, aromatic, and electron-deficient nature of the 1,3,4-oxadiazole ring makes it an attractive component for the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials. The ability to functionalize the bromo-substituent allows for the fine-tuning of the electronic and photophysical properties of these materials.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this compound is not currently available, predictions based on its structure and data from analogous compounds can guide its characterization.
Mass Spectrometry
In mass spectrometry, the molecular ion peak would be expected at m/z corresponding to the isotopic masses of C₄H₅⁷⁹BrN₂O⁺ and C₄H₅⁸¹BrN₂O⁺, with approximately equal intensity. Common fragmentation patterns for 1,3,4-oxadiazoles involve cleavage of the ring and loss of small neutral molecules like CO and N₂.[16] Fragmentation of the ethyl group would also be anticipated.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, with coupling between them.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the two carbons of the ethyl group and the two carbons of the oxadiazole ring.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the ethyl group, C=N and C=C stretching of the oxadiazole ring, and C-O-C stretching.[1][18] The absence of N-H and C=O stretching bands from the starting materials would confirm the formation of the oxadiazole ring.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) is not available, general guidelines for handling bromo-substituted heterocyclic compounds should be followed.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. Its 1,3,4-oxadiazole core imparts desirable physicochemical and pharmacological properties, while the bromo-substituent provides a convenient handle for further chemical elaboration. The synthetic protocols and technical information provided in this guide are intended to facilitate the exploration of this promising compound in various research and development endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. isca.me [isca.me]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. geneseo.edu [geneseo.edu]
- 8. ijper.org [ijper.org]
- 9. unthealth.edu [unthealth.edu]
- 10. PubChemLite - this compound (C4H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 12. jchemrev.com [jchemrev.com]
- 13. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 14. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
Cheminformatics and Synthetic Utility of 2-Bromo-5-ethyl-1,3,4-oxadiazole
This guide is structured as a technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable data, synthetic logic, and structural utility over generic descriptions.
A Strategic Scaffold for Heterocyclic Cross-Coupling in Drug Discovery
Core Identity & Physicochemical Profile[1][2][3][4]
The compound 2-Bromo-5-ethyl-1,3,4-oxadiazole represents a specialized heteroaryl halide used primarily as an electrophilic coupling partner in the synthesis of complex pharmaceutical ingredients (APIs). Unlike its more common phenyl or methyl analogs, the ethyl substituent provides specific lipophilic tuning (
Fundamental Data
| Property | Value | Technical Note |
| Molecular Formula | C₄H₅BrN₂O | Confirmed via Hill System order. |
| Molecular Weight | 177.00 g/mol | Average mass based on standard atomic weights. |
| Monoisotopic Mass | 175.9585 Da | Critical for High-Res MS (HRMS) identification. |
| Isotopic Pattern | 1:1 (⁷⁹Br : ⁸¹Br) | Mass spectrum will show equal intensity peaks at M and M+2. |
| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS-active scaffolds. |
| Physical State | Low-melting solid or oil | The ethyl chain disrupts crystal packing compared to the methyl analog. |
Structural Composition Table
| Element | Symbol | Count | Atom Mass | % by Weight |
| Carbon | C | 4 | 12.011 | 27.14% |
| Hydrogen | H | 5 | 1.008 | 2.85% |
| Bromine | Br | 1 | 79.904 | 45.14% |
| Nitrogen | N | 2 | 14.007 | 15.83% |
| Oxygen | O | 1 | 15.999 | 9.04% |
Synthetic Methodology: The Modified Sandmeyer Protocol
While oxidative cyclization of hydrazides is common for forming the oxadiazole ring, introducing the bromine atom at the 2-position is most efficiently achieved via a non-aqueous Sandmeyer transformation of the corresponding amine.
Direct bromination of the ring is difficult due to the electron-deficient nature of the oxadiazole system. Therefore, the Diazotization-Bromination sequence is the industry-standard protocol.
Reaction Logic
-
Precursor: 2-Amino-5-ethyl-1,3,4-oxadiazole.
-
Reagents: Copper(II) Bromide (
) and tert-Butyl Nitrite ( ).[1] -
Solvent: Acetonitrile (
) (Anhydrous). -
Mechanism: The t-butyl nitrite generates the diazonium species in situ under anhydrous conditions (avoiding hydrolysis to the alcohol). The copper salt facilitates the radical transfer of the bromide.
Step-by-Step Protocol
Note: This protocol requires a fume hood due to the generation of nitrogen gas and potentially toxic vapors.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.
-
Charging: Add 2-amino-5-ethyl-1,3,4-oxadiazole (1.0 equiv) and
(1.5 equiv) to the flask. -
Solvation: Add anhydrous Acetonitrile (MeCN) (0.2 M concentration relative to substrate). Cool the suspension to 0°C in an ice bath.
-
Initiation: Dropwise add
-Butyl Nitrite (1.5 equiv) over 10 minutes. Observation: Evolution of gas will occur. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting amine spot (polar, baseline) should disappear, replaced by a less polar UV-active spot (Bromide).
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (9:1 to 7:3).
Synthesis Workflow Diagram
Figure 1: Synthetic workflow from hydrazide precursor to the final bromo-oxadiazole scaffold.[2]
Structural Analysis & Validation
Validating the synthesis of this compound requires confirming the loss of the amine protons and the integrity of the ethyl group.
Expected NMR Signatures ( )
-
¹H NMR (Proton):
-
2.85 ppm (q,
=7.6 Hz, 2H): Methylene protons ( ) of the ethyl group. The chemical shift is deshielded by the electron-poor oxadiazole ring. -
1.35 ppm (t,
=7.6 Hz, 3H): Methyl protons ( ) of the ethyl group. -
Absence: No broad singlet around 5.0–7.0 ppm (confirms loss of
).
-
2.85 ppm (q,
-
¹³C NMR (Carbon):
- ~168 ppm: C-5 (Carbon attached to Ethyl).
- ~138 ppm: C-2 (Carbon attached to Bromine). Note: This carbon is often weak due to quadrupolar relaxation of the Br atom.
- ~19 ppm & 10 ppm: Ethyl group carbons.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in positive mode (
) is often weak for halo-oxadiazoles due to low basicity. GC-MS (EI) is preferred for this neutral intermediate. -
Pattern: Look for the characteristic "Twin Towers" of Bromine at m/z 176 and 178 with equal intensity.
Application in Drug Discovery: The "Scaffold Hopping" Strategy
The 2-bromo-1,3,4-oxadiazole moiety is a bioisostere for carboxylic acids, esters, and amides, offering improved metabolic stability.
Reactivity Profile
The C-Br bond at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (
Key Transformations
-
Suzuki-Miyaura Coupling: Reacts with Aryl Boronic Acids (
) to form 2-Aryl-5-ethyl-1,3,4-oxadiazoles .-
Catalyst:
or . -
Base:
or .
-
-
Buchwald-Hartwig Amination: Reacts with amines to form 2-Amino-5-ethyl-1,3,4-oxadiazole derivatives (reversing the synthesis but adding complex amines).
-
S_NAr Displacement: Reacts with thiols or alkoxides to form thioethers or ethers.
Reactivity Diagram
Figure 2: Divergent synthesis pathways utilizing the labile C-Br bond for library generation.
References
-
PubChem. (2024).[3] 3-Bromo-5-ethyl-1,2,4-oxadiazole (Isomer Reference). National Library of Medicine. [Link]
- Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazole: A biologically important heterocycle. Digest Journal of Nanomaterials and Biostructures. (Contextual grounding for oxadiazole bioactivity).
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[4] Journal of Medicinal Chemistry. (Review of oxadiazole scaffold utility).
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-Oxadiazoles.[5][6][2][1][7][8][9][10] (General synthetic methodologies including oxidative cyclization).[6] [Link]
Sources
- 1. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
- 2. isca.me [isca.me]
- 3. 3-Bromo-5-ethyl-1,2,4-oxadiazole | C4H5BrN2O | CID 51072281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-phenyl-1,3,4-oxadiazole [myskinrecipes.com]
- 5. ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate | 916889-45-7 [chemicalbook.com]
- 6. jchemrev.com [jchemrev.com]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 5-Bromo-2-ethyl-1,3,4-oxadiazole
Cheminformatics Identity, Synthetic Architecture, and Reactivity Profile
Part 1: Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 5-bromo-2-ethyl-1,3,4-oxadiazole (SMILES: CCC1=NN=C(O1)Br) represents a high-value "linchpin" scaffold. Unlike inert structural spacers, this molecule functions as an electrophilic warhead. Its 1,3,4-oxadiazole core acts as a bioisostere for carboxylic esters and amides, offering improved metabolic stability and hydrogen-bonding potential, while the C2-bromine substituent provides a versatile handle for divergent synthesis via Nucleophilic Aromatic Substitution (
This guide deconstructs the molecule from a cheminformatics perspective, details a robust synthetic protocol for its generation, and maps its reactivity profile for medicinal chemistry applications.
Part 2: Cheminformatics Decoder
To a cheminformatician, the SMILES string is not just text but a graph representation of connectivity and electronic character.
SMILES Analysis: CCC1=NN=C(O1)Br[1][2]
| Component | Fragment | Chemical Significance |
| Tail | CCC | Ethyl Group: Provides lipophilic bulk ( |
| Core | 1=NN=C(O1) | 1,3,4-Oxadiazole Ring: An electron-deficient aromatic heterocycle.[3][4][5][6] It lowers |
| Head | Br | Bromine: A weak base but excellent leaving group, activating the C2 position for substitution. |
Physicochemical Profile (Computed):
| Property | Value | Implication for Drug Design |
| Molecular Weight | 176.99 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~1.65 | Moderate lipophilicity; good membrane permeability potential.[1] |
| TPSA | 38.92 | Polar surface area suggests good oral bioavailability.[1] |
| H-Bond Acceptors | 3 | Interactions with Ser/Thr residues in binding pockets. |
| Rotatable Bonds | 1 | Low entropic penalty upon binding.[1] |
Visualization: SMILES Parsing Logic
The following diagram illustrates the parsing of the SMILES string into its functional chemical components.
Figure 1: Deconstruction of the SMILES string into functional chemical modules.
Part 3: Synthetic Architecture
While direct bromination of the oxadiazole ring is possible, it often requires harsh conditions that degrade the ring. The most authoritative and scalable protocol involves a modified Sandmeyer reaction starting from the corresponding amine. This method utilizes tert-butyl nitrite (t-BuONO) as a radical initiator and diazotization agent in the presence of Copper(II) Bromide (
Protocol: Radical-Mediated Bromodeamination
Objective: Synthesis of 2-bromo-5-ethyl-1,3,4-oxadiazole from 5-ethyl-1,3,4-oxadiazol-2-amine.
Reagents:
-
Precursor: 5-ethyl-1,3,4-oxadiazol-2-amine (1.0 equiv)
-
Bromine Source:
(1.5 equiv)[1] -
Diazotization: tert-butyl nitrite (2.0 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
(1.5 equiv) in anhydrous MeCN under an Argon atmosphere. -
Addition: Add tert-butyl nitrite (2.0 equiv) dropwise to the copper suspension at
. -
Substrate Introduction: Add 5-ethyl-1,3,4-oxadiazol-2-amine (1.0 equiv) portion-wise over 15 minutes. Note: Evolution of
gas will be observed. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the amine (
) and appearance of the bromide ( ).[1] -
Quench & Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate ( ).[1][7] Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (
, 0-20% EtOAc in Hexanes). The product is typically a pale yellow oil or low-melting solid.
Mechanistic Insight:
The reaction proceeds via the formation of a diazonium intermediate generated in situ by the alkyl nitrite. The
Part 4: Reactivity Profile & Medicinal Utility
The 2-bromo-1,3,4-oxadiazole scaffold is an "activated heteroaromatic." The electronegativity of the two nitrogen atoms and the oxygen atom depletes electron density at the C2/C5 carbons, making the C-Br bond exceptionally reactive compared to bromobenzene.
The "Warhead" Matrix
Researchers utilize this scaffold in two primary divergent pathways:
-
Nucleophilic Aromatic Substitution (
): -
Palladium-Catalyzed Cross-Coupling:
Visualization: Divergent Synthesis Workflow
The following diagram maps the transformation of the bromo-intermediate into high-value medicinal targets.
Figure 2: Divergent synthetic pathways utilizing the reactive C-Br bond.
Bioisosteric Significance
In medicinal chemistry, the 1,3,4-oxadiazole ring is a classical bioisostere for carboxylic esters and amides .[5][8][9]
-
Geometry: Planar, similar bond angles to carbonyl systems.
-
Metabolism: Unlike esters/amides, the oxadiazole ring is resistant to hydrolysis by esterases and peptidases, significantly extending the half-life (
) of the drug candidate. -
Interactions: The N3 and N4 atoms act as weak hydrogen bond acceptors, mimicking the carbonyl oxygen.
References
-
Boström, J., et al. (2012). "Oxadiazole isomers: all bioisosteres are not created equal." MedChemComm. A critical analysis of the physicochemical differences between oxadiazole regioisomers. [Link]
-
Somani, R. R., et al. (2011). "1,3,4-Oxadiazoles: A Scaffold for Various Biological Activities." International Journal of Drug Design and Discovery. A comprehensive review of the pharmacological applications of the scaffold. [Link]
-
Guo, Q., et al. (2018). "Copper-mediated synthesis of 2-substituted-1,3,4-oxadiazoles." Organic & Biomolecular Chemistry. Details the mechanistic pathways for copper-mediated cyclization and functionalization. [Link]
-
PubChem Compound Summary. (2024). "this compound."[2] National Center for Biotechnology Information. [Link][1]
Sources
- 1. CID 135920955 | C226H325CoN35O49PS2+ | CID 135920955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C4H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. rroij.com [rroij.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 6. ijmspr.in [ijmspr.in]
- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 2-Bromo-5-ethyl-1,3,4-oxadiazole
The Transient Electrophile: Synthesis, Stability, and Application in Heterocyclic Chemistry
Executive Summary & CAS Lookup Status[1][2]
Target Molecule: 2-Bromo-5-ethyl-1,3,4-oxadiazole Core Scaffold: 1,3,4-Oxadiazole Functional Class: Heteroaryl Halide / Electrophilic Building Block
The "Commercial Ghost" Phenomenon
Researchers attempting to source This compound from standard catalogs often encounter a "no results" page. This is not due to a lack of chemical viability, but rather inherent hydrolytic instability and high reactivity.
Unlike its 2-amino or 2-methyl analogs, the 2-bromo-1,3,4-oxadiazole moiety features a halogen attached to a highly electron-deficient ring. This makes the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (
Critical Identifiers & Precursors
To access this chemistry, you must procure the stable precursor or a close structural analog.
| Compound Name | Structure / Role | CAS Number | Status |
| This compound | Target Electrophile | N/A (Not Commercially Listed) | Transient Intermediate |
| 5-Ethyl-1,3,4-oxadiazol-2-amine | Primary Precursor | 3775-61-9 | Commercially Available |
| 2-Bromo-5-methyl-1,3,4-oxadiazole | Methyl Analog | 864750-58-3 | Available (Reference Standard) |
| Propionic Hydrazide | Raw Material | 4474-27-3 | Bulk Commodity |
Chemical Profile & Reactivity Logic
Electronic Architecture
The 1,3,4-oxadiazole ring is an electron-poor aromatic system, often described as a bioisostere of an ester or amide.
-
Inductive Effect: The Oxygen and two Nitrogen atoms pull electron density away from the carbons.
-
Leaving Group: The Bromine atom at C2 is a good leaving group.
-
Result: The C2 carbon is a "hot" electrophile. It reacts rapidly with nucleophiles (amines, thiols, alkoxides) via
without the need for transition metal catalysis (unlike bromobenzene).
Stability Warning
-
Hydrolysis: Reacts with water to form the corresponding oxadiazolone or ring-opened hydrazide.
-
Storage: If isolated, must be stored at -20°C under Argon/Nitrogen.
Synthesis Protocol: The Sandmeyer Approach[3]
Since the target cannot be purchased, it must be synthesized from 5-ethyl-1,3,4-oxadiazol-2-amine (CAS 3775-61-9) . The most reliable method utilizes a modified Sandmeyer reaction, avoiding harsh aqueous acids to prevent ring decomposition.
Reagents Required[3][4][5][6][7][8][9][10]
-
Precursor: 5-Ethyl-1,3,4-oxadiazol-2-amine (1.0 equiv)
-
Bromine Source: Copper(II) bromide (
) (1.5 - 2.0 equiv) -
Diazotization Agent: tert-Butyl nitrite (
-BuONO) (1.5 equiv) -
Solvent: Anhydrous Acetonitrile (
)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere.
-
Solubilization: Dissolve
in anhydrous . The solution will appear dark green/brown. -
Addition: Add
-BuONO dropwise to the copper solution. -
Reaction: Add the 5-ethyl-1,3,4-oxadiazol-2-amine portion-wise over 10 minutes.
-
Observation: Evolution of
gas indicates the formation of the diazonium intermediate, which is immediately displaced by bromide.
-
-
Conditions: Stir at room temperature for 1–2 hours. Monitor via TLC (Note: The bromo product is less polar than the amine).
-
Workup (Critical):
-
Quench with saturated aqueous
. -
Extract immediately with Ethyl Acetate (
). -
Do not expose to acidic water for prolonged periods.
-
Dry organic layer over
and concentrate in vacuo at low temperature (< 30°C).
-
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).
Visualizing the Pathway
The following diagram illustrates the synthesis flow and the subsequent divergence into potential applications (Suzuki coupling vs.
Figure 1: Synthesis of this compound via modified Sandmeyer reaction and downstream utility.
Applications in Drug Design[7]
Once generated, this compound serves as a high-value intermediate for two primary mechanisms:
A. Metal-Halogen Exchange (Lithiation)
The bromine atom allows for Lithium-Halogen exchange at low temperatures (-78°C).
-
Reagent:
-BuLi in THF. -
Utility: Reaction with Triisopropyl borate to generate Oxadiazole-2-boronic acids . These are crucial for Suzuki-Miyaura couplings to attach the oxadiazole ring to other aromatic scaffolds, a common strategy in creating lipophilic spacers in medicinal chemistry.
B. Nucleophilic Aromatic Substitution ( )
Because the oxadiazole is electron-deficient, the bromine can be displaced by weak nucleophiles.
-
Reactions:
-
-
Amines
2-amino-oxadiazoles (Peptidomimetics).
-
-
-
Thiols
2-thio-oxadiazoles.
-
-
-
Hydrazines
High-nitrogen energetic materials.
-
-
References
-
Sigma-Aldrich. Product Specification: 5-Ethyl-1,3,4-oxadiazol-2-amine (CAS 3775-61-9).[1] Retrieved from
-
Jakubczyk, M. et al. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives.[2] Applied Sciences.
-
ChemScene. Product Data: 2-Bromo-5-methyl-1,3,4-oxadiazole (CAS 864750-58-3).[3]
-
PubChem. Compound Summary: 5-Ethyl-1,3,4-oxadiazol-2-amine. National Library of Medicine.
-
Glushkov, V. A. et al. Synthesis of substituted 1,3,4-oxadiazoles (Review). Chemistry of Heterocyclic Compounds.[4][5][6][7] (General reference for cyclization mechanisms).
Sources
- 1. 5-Ethyl-1,3,4-oxadiazol-2-amine | 3775-61-9 [sigmaaldrich.com]
- 2. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. jchemrev.com [jchemrev.com]
Technical Guide: 5-Ethyl-2-bromo-1,3,4-oxadiazole Heterocyclic Building Blocks
Executive Summary
5-Ethyl-2-bromo-1,3,4-oxadiazole represents a high-value "switchable" electrophile in modern medicinal chemistry.[1] Unlike its aryl counterparts, the C5-ethyl group provides a specific lipophilic profile (
This guide details the synthesis, handling, and divergent reactivity of this building block.[2] It focuses on its dual functionality: acting as a substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) and as a highly reactive electrophile for Nucleophilic Aromatic Substitution (
Chemical Profile & Structural Analysis[3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 2-Bromo-5-ethyl-1,3,4-oxadiazole |
| Molecular Formula | |
| Molecular Weight | 176.96 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Boiling Point | ~187°C (Predicted at 760 mmHg) |
| Density | 1.43 g/cm³ (Predicted) |
| Storage | 2–8°C, under inert atmosphere ( |
| Key Pharmacophore | 1,3,4-Oxadiazole (Ester/Amide bioisostere) |
Structural Insight: The 1,3,4-oxadiazole ring is electron-deficient. The introduction of the bromine atom at the C2 position exacerbates this deficiency, creating a "hotspot" for nucleophilic attack. The C5-ethyl group exerts a weak inductive donating effect (+I), which slightly modulates the ring's reactivity compared to the C5-phenyl analogs, preventing rapid hydrolytic decomposition while maintaining high reactivity toward specific nucleophiles.[1]
Synthesis Protocol: The Non-Aqueous Sandmeyer Route
While direct bromination of the oxadiazole ring is challenging, the most reliable synthetic pathway involves the construction of the 2-amino-1,3,4-oxadiazole intermediate followed by a non-aqueous Sandmeyer transformation. This method avoids the harsh acidic conditions of aqueous Sandmeyer reactions, preserving the sensitive oxadiazole ring.
Step 1: Hydrazide Formation
Reaction: Propionic acid
-
Reagents: Propionic acid ethyl ester, Hydrazine hydrate (
), Ethanol. -
Procedure: Reflux ethyl propionate with excess hydrazine hydrate in ethanol for 4–6 hours. Concentrate in vacuo.
-
Checkpoint: The product should be a white crystalline solid.[4]
Step 2: Cyclization to 2-Amino-5-ethyl-1,3,4-oxadiazole
Reaction: Propionohydrazide + Cyanogen Bromide (BrCN)[1]
-
Reagents: BrCN,
, Dioxane/Water (1:1). -
Protocol:
-
Dissolve propionohydrazide (1.0 eq) in dioxane/water.
-
Cool to 0°C. Add
(2.0 eq). -
Add Cyanogen Bromide (1.1 eq) portion-wise (Caution: BrCN is highly toxic).
-
Stir at RT for 2–4 hours.
-
Extract with Ethyl Acetate, dry over
.
-
-
Mechanism: Nucleophilic attack of the hydrazide nitrogen on the cyano carbon, followed by intramolecular cyclization and elimination of water.
Step 3: Non-Aqueous Sandmeyer Bromination (Critical Step)
Reaction: Amino-oxadiazole
-
Reagents: Copper(II) Bromide (
), tert-Butyl Nitrite ( ), Acetonitrile (MeCN).[1][5] -
Protocol:
-
Suspend
(1.5 eq) in anhydrous MeCN under Argon. -
Add tert-Butyl Nitrite (2.0 eq) dropwise at 0°C.
-
Add 2-amino-5-ethyl-1,3,4-oxadiazole (1.0 eq) portion-wise.
-
Allow to warm to RT, then heat to 60–65°C for 2–3 hours. Gas evolution (
) indicates reaction progress. -
Quench: Cool and pour into 20% aqueous HCl (to solubilize Cu salts).
-
Isolation: Extract immediately with Diethyl Ether (avoid prolonged exposure to acid).
-
-
Yield Expectation: 30–45%. (Note: Yields are typically moderate due to the volatility and stability of the diazonium intermediate).
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis via the modified Sandmeyer route.[1]
Reactivity Landscape: The "Switchable" Electrophile
The 2-bromo-1,3,4-oxadiazole motif is unique because it reacts via two distinct mechanistic pathways depending on the conditions.
Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C-Br bond is activated for oxidative addition by Pd(0).[1] This is the preferred route for building bi-aryl or heteroaryl scaffolds.
-
Standard Protocol:
-
Technical Note: The electron-deficient nature of the oxadiazole can sometimes lead to hydrolytic ring cleavage under prolonged basic heating. Rapid heating (Microwave) or using anhydrous bases (
) in toluene is recommended for sensitive substrates.[1]
Pathway B: Nucleophilic Aromatic Substitution ( )
The oxadiazole ring acts as an electron-withdrawing "sink," activating the C2-Br bond toward direct displacement by nucleophiles without transition metals.[1]
-
Scope:
-
Amines: Primary and secondary amines react at RT or mild heating (
, THF). -
Thiols: Thiophenols/Alkyl thiols react rapidly (
, DMF). -
Alkoxides: Reaction requires careful control to avoid attacking the ring carbons (ring opening).
-
-
Advantage: This pathway is metal-free, ideal for late-stage functionalization where trace metal contamination is a concern.[1]
Visualization: Divergent Reactivity
Figure 2: Divergent reactivity pathways: Metal-catalyzed coupling vs. Nucleophilic substitution.[1]
Experimental Data & Comparison
Table 1: Leaving Group Efficiency in 1,3,4-Oxadiazoles (
| Leaving Group (C2) | Reactivity Rank | Stability | Synthetic Accessibility |
| -Br (Bromo) | High | Moderate | Moderate (Sandmeyer) |
| -Cl (Chloro) | Moderate | High | High ( |
| - | Very High | Low | Low (Requires oxidation) |
| -SMe (Thioether) | Low | Very High | High |
Table 2: Optimized Suzuki Coupling Conditions
| Parameter | Standard Condition | Optimized for Labile Oxadiazoles |
| Catalyst | ||
| Base | ||
| Solvent | DME/Water | Toluene (anhydrous) |
| Temp/Time | Reflux, 12h | Microwave, 100°C, 30 min |
| Yield | 50–65% | 75–85% |
Safety & Handling
-
Cyanogen Bromide (BrCN): Used in Step 2.[4][6] It is volatile and releases cyanide upon hydrolysis. Must be handled in a well-ventilated fume hood. Destroy excess BrCN with bleach (sodium hypochlorite) solution.[1]
-
Diazonium Intermediates: Step 3 involves a diazonium species. While the non-aqueous conditions mitigate explosion risks, never let the reaction mixture dry out completely before quenching.
-
Skin/Eye Contact: 5-ethyl-2-bromo-1,3,4-oxadiazole is a potent alkylating agent/electrophile.[1] It is likely a skin sensitizer and irritant. Wear double nitrile gloves.
References
-
Sandmeyer Reaction Mechanism: Wikipedia: Sandmeyer reaction. Available at: [Link]
-
Synthesis of 2-Amino-1,3,4-oxadiazoles: Somani, R. R., et al. "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives."[7] International Journal of Drug Design and Discovery, 2011.
-
Non-Aqueous Sandmeyer (CuBr2/tBuONO): GlaxoSmithKline Intellectual Property. Patent WO2019/130230. "2-bromo-5-methyl-1,3,4-oxadiazole synthesis."[1] Available at:
- Suzuki Coupling of Heterocycles: Kotha, S., et al. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 2002.
-
Oxadiazole in MedChem: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry."[8] Journal of Medicinal Chemistry, 2012.
-
Physical Properties (Predicted): PubChem. "3-Bromo-5-ethyl-1,2,4-oxadiazole (Isomer Analog Data)."[1] Available at: [Link][1]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C4H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
- 6. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 7. jchemrev.com [jchemrev.com]
- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profiling & Solvent Compatibility: 2-Bromo-5-ethyl-1,3,4-oxadiazole
Executive Summary
This technical guide provides a comprehensive solubility profile for 2-Bromo-5-ethyl-1,3,4-oxadiazole , a critical heterocyclic intermediate in medicinal chemistry. Unlike inert scaffolds, this compound possesses a highly electrophilic C-2 position, making solvent selection a dual challenge of thermodynamic solubility and kinetic stability .
This guide is designed for process chemists and researchers. It moves beyond simple "dissolves/does not dissolve" binary data to analyze the mechanistic interactions between the solute and solvent, ensuring that your reaction medium does not inadvertently become a reagent.
Part 1: Physicochemical Profile & Predicted Parameters[1][2]
To understand the solubility behavior of this compound, we must first analyze its molecular architecture. The 1,3,4-oxadiazole ring is electron-deficient, acting as a weak base but a strong hydrogen bond acceptor.
Structural Analysis[3][4]
-
Core Scaffold: 1,3,4-Oxadiazole (planar, aromatic, electron-poor).[1]
-
Substituents:
-
C-2 Position (Bromo): Highly labile. The C-Br bond is activated by the adjacent nitrogen atoms, making it susceptible to Nucleophilic Aromatic Substitution (
). -
C-5 Position (Ethyl): Adds moderate lipophilicity, lowering the melting point compared to aryl analogs.
-
Calculated Physicochemical Properties
| Property | Value (Predicted/Range) | Implication for Solubility |
| Molecular Formula | Low molecular weight (<200 Da) favors solubility in diverse organic solvents. | |
| LogP (Octanol/Water) | ~1.1 – 1.5 | Moderately lipophilic. Soluble in organic media; sparingly soluble in water. |
| H-Bond Donors | 0 | No self-association via H-bonds; lower melting point. |
| H-Bond Acceptors | 3 (N, N, O) | High affinity for protic solvents (alcohols), but with reactivity risks. |
| Physical State | Liquid or Low-Melting Solid | High dissolution rate in compatible solvents. |
Part 2: Solvent Compatibility Matrix
The following matrix categorizes solvents based on Solubility Power and Chemical Inertness .
Class I: Recommended Solvents (High Solubility / Chemically Inert)
These solvents are ideal for storage, transport, and non-nucleophilic reactions (e.g., metal-catalyzed couplings).
-
Dichloromethane (DCM): Excellent solubility due to polarity matching. Low boiling point facilitates removal.
-
Tetrahydrofuran (THF): Good solubility; ether oxygen interacts favorable with the oxadiazole ring. Note: Ensure THF is peroxide-free.
-
Ethyl Acetate (EtOAc): Standard extraction solvent. High solubility, chemically stable.[2]
-
Acetonitrile (MeCN): Excellent for HPLC analysis and polar reactions.
Class II: Conditional Solvents (High Solubility / Reactivity Risk)
These solvents dissolve the compound well but act as nucleophiles. Use only at low temperatures or for short durations.
-
Methanol / Ethanol:
-
Solubility: High.[3]
-
Risk:Solvolysis. The solvent can attack the C-2 position, displacing the bromide to form the corresponding methoxy/ethoxy ether, especially under reflux or basic conditions.
-
Guideline: Avoid for storage. Use only if the subsequent reaction is faster than the solvolysis rate.
-
Class III: Anti-Solvents (Low Solubility)
Used for precipitation or crystallization.
-
Hexanes / Heptane: The compound is too polar to dissolve significantly in aliphatic hydrocarbons.
-
Water: Poor solubility due to the lipophilic ethyl and bromo groups, despite the polar ring.
Summary Table: Solvent Selection Guide
| Solvent | Solubility | Stability Risk | Recommended Use |
| DCM | High | Low | Synthesis, Extraction, Storage |
| THF | High | Low | Synthesis (Grignard/Lithiation) |
| Methanol | High | High (Solvolysis) | Avoid unless reacting; HPLC (short term) |
| DMSO | Very High | Low | Screening, Biological Assays |
| Hexane | Negligible | Low | Precipitation / Crystallization |
| Water | Low | Moderate (Hydrolysis) | Anti-solvent |
Part 3: Experimental Determination Protocols
Since specific literature data for this derivative is scarce, use these self-validating protocols to determine exact solubility limits in your specific context.
Protocol A: Visual Polythermal Method (Rapid Screening)
Best for determining approximate solubility ranges for recrystallization.
-
Preparation: Weigh 100 mg of this compound into a crimp-top vial.
-
Addition: Add the solvent in 100
increments at room temperature ( ). -
Observation: Vortex after each addition. Record the volume (
) required for complete dissolution (clear solution). -
Calculation: Solubility (
) . -
Thermal Stress: If insoluble at 1 mL, heat to boiling. If it dissolves, cool slowly to check for crystallization.
Protocol B: HPLC Saturation Method (Precise & Stability Check)
Best for formulation and stability profiling.
-
Saturation: Add excess solid compound to 2 mL of solvent. Vortex for 2 hours at
. -
Filtration: Filter the suspension through a 0.45
PTFE syringe filter. -
Dilution: Dilute the filtrate 1:100 with Acetonitrile to bring it into linear range.
-
Analysis: Inject into HPLC (C18 Column, Water/MeCN gradient).
-
Stability Check: Look for new peaks. A peak at lower retention time usually indicates solvolysis (e.g., replacement of -Br with -OH or -OR).
Part 4: Decision Logic & Reactivity Warning
The diagram below illustrates the critical decision-making process for solvent selection, integrating the risk of nucleophilic attack.
Caption: Solvent selection logic tree emphasizing the exclusion of nucleophilic solvents to prevent side reactions.
Mechanism of Instability (The "Why")
The 1,3,4-oxadiazole ring acts as an electron-withdrawing group (similar to a nitro group), activating the C-Br bond. In nucleophilic solvents like methanol, the solvent oxygen attacks the C-2 carbon, displacing the bromide ion.
Expert Tip: If you must use an alcohol (e.g., for recrystallization), ensure the solution is neutral or slightly acidic . Avoid adding bases (like
References
-
PubChem Compound Summary. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazole: A biologically important heterocycle. Der Pharma Chemica, 1(1), 130-140. (General solubility and reactivity trends of 1,3,4-oxadiazoles).
- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Discussing the lipophilicity and metabolic stability of the oxadiazole scaffold).
-
Glomb, T., & Szymanski, P. (2022). Recent Advances in the Synthesis and Biological Activity of 1,3,4-Oxadiazole Derivatives. Molecules. Retrieved from [Link] (Validation of synthetic pathways involving bromo-intermediates).
Sources
Methodological & Application
Application Note: Precision Synthesis of 2-Bromo-5-ethyl-1,3,4-oxadiazole
Executive Summary & Strategic Rationale
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a robust bioisostere for esters and amides while improving metabolic stability and lipophilicity profiles.[1] However, the introduction of a bromine atom at the C2 position—critical for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—presents a significant synthetic challenge.
Direct bromination of the 1,3,4-oxadiazole ring via Electrophilic Aromatic Substitution (EAS) is kinetically disfavored due to the electron-deficient nature of the heterocycle. Consequently, standard brominating agents (
This protocol details the most reliable synthetic pathway: a two-step sequence converting propionic hydrazide to the 2-amino intermediate via Cyanogen Bromide-mediated cyclization, followed by a Sandmeyer-type radical-nucleophilic substitution to install the bromine atom. This approach circumvents the electronic limitations of the ring and provides a high-purity handle for further diversification.
Reaction Pathway Visualization
The following flow diagram illustrates the critical intermediates and reagent logic for this transformation.
Figure 1: Synthetic workflow from propionic hydrazide to the 2-bromo-oxadiazole target via the amino intermediate.
Experimental Protocols
Phase 1: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-amine
Objective: Construct the oxadiazole core while installing an amino group at C2 to serve as a "chemical handle."
-
Mechanism: The hydrazide nitrogen attacks the electrophilic carbon of cyanogen bromide. Subsequent intramolecular cyclization and elimination of water yield the amino-oxadiazole.
-
Safety Critical: Cyanogen bromide (BrCN) is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood. Destroy excess BrCN with bleach (sodium hypochlorite).
Materials
| Reagent | Equiv. | Role |
| Propionic Hydrazide | 1.0 | Substrate |
| Cyanogen Bromide (BrCN) | 1.1 | Cyclizing Agent |
| Sodium Bicarbonate ( | 1.1 | Acid Scavenger |
| 1,4-Dioxane / Water (1:1) | - | Solvent System |
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Propionic Hydrazide (10 mmol) in a 1:1 mixture of 1,4-dioxane and water (20 mL).
-
Buffering: Add Sodium Bicarbonate (11 mmol) to the solution. Ensure the pH is slightly basic (pH ~8).
-
Addition: Cool the mixture to 0–5 °C using an ice bath. Add Cyanogen Bromide (11 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM). The hydrazide spot (
) should disappear, replaced by a higher fluorescent spot. -
Workup:
-
Concentrate the solvent under reduced pressure to remove dioxane.
-
Extract the aqueous residue with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over anhydrous
, and filter. -
Concentrate to yield the crude amine.[2]
-
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Expected Yield: 75–85%
-
Appearance: White to off-white solid.[3]
-
Phase 2: Sandmeyer Bromination to this compound
Objective: Convert the amino group to a bromine atom via a diazonium salt intermediate.
-
Mechanism: The amine is nitrosated to form a diazonium salt (
). In the presence of Copper(I) Bromide, this unstable species undergoes radical substitution to release gas and install the bromine. -
Critical Control Point: Temperature control is vital. The diazonium intermediate is unstable and can decompose to the hydroxyl derivative (hydrolysis) if the temperature rises before the bromide source is available.
Materials
| Reagent | Equiv. | Role |
| 5-Ethyl-1,3,4-oxadiazol-2-amine | 1.0 | Intermediate |
| Sodium Nitrite ( | 1.5 | Diazotization Agent |
| Hydrobromic Acid (48% aq) | Excess | Solvent/Br Source |
| Copper(I) Bromide ( | 0.5 | Catalyst |
Step-by-Step Protocol
-
Solubilization: In a 3-neck flask, suspend the Amine (5 mmol) in 48% Hydrobromic Acid (10 mL). Cool the mixture to -5 °C to 0 °C using a salt-ice bath.
-
Diazotization: Dissolve Sodium Nitrite (7.5 mmol) in a minimum amount of water (2 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C .
-
Observation: The solution may turn yellow/orange. Stir for 20 minutes at 0 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate vessel, dissolve Copper(I) Bromide (2.5 mmol) in 48% HBr (5 mL).
-
Slowly add the cold diazonium solution to the CuBr solution (which can be at room temperature or slightly warmed to 40 °C depending on substrate reactivity). Caution: Nitrogen gas evolution will occur.
-
-
Completion: Stir the mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium species.
-
Workup:
-
Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient). The bromo-oxadiazole is less polar than the amine.
-
Expected Yield: 50–65%
-
Stability Warning: Store the product at -20 °C under Argon. Halo-oxadiazoles can be hydrolytically unstable over long periods.
-
Analytical Validation
To validate the synthesis, compare your isolated product against these expected spectral characteristics:
| Method | Expected Signal Characteristics | Interpretation |
| 1H NMR ( | Methylene protons of the ethyl group ( | |
| Methyl protons of the ethyl group ( | ||
| Absence of broad singlet at | Confirms loss of | |
| 13C NMR | C5 (Ethyl-substituted carbon). | |
| C2 (Bromo-substituted carbon). Upfield shift vs C=O/C=S. | ||
| Ethyl chain carbons. | ||
| Mass Spec (ESI/GC) | M+ and (M+2)+ peaks (1:1 ratio) | Characteristic Bromine isotope pattern ( |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete cyclization or hydrolysis of BrCN. | Ensure pH is ~8. Use fresh BrCN. Increase reaction time. |
| Formation of Hydroxyl-Oxadiazole (Step 2) | Hydrolysis of diazonium salt. | Keep temperature strictly < 5 °C during diazotization. Ensure high concentration of HBr. |
| Violent Gas Evolution | Too rapid addition of diazonium to CuBr. | Add diazonium solution dropwise. Use a larger reaction vessel. |
| Product Decomposition | Instability of 2-bromo-oxadiazole. | Do not heat above 60 °C during workup. Store in freezer. Use immediately in next step if possible. |
References
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Somogyi, L. (2001). Transformation of Acylhydrazones... and Synthesis of 1,3,4-Oxadiazoles. Tetrahedron.
-
Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
-
Pierre, F. et al. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (Validating the Sandmeyer approach on similar 5-membered heterocycles). Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]
- 4. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 5. ijper.org [ijper.org]
Precision Suzuki-Miyaura Coupling of 2-Bromo-5-ethyl-1,3,4-oxadiazole
Executive Summary
This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-ethyl-1,3,4-oxadiazole with aryl/heteroaryl boronic acids.[1] While 1,3,4-oxadiazoles are privileged scaffolds in medicinal chemistry (bioisosteres for esters/amides), the 2-bromo derivative presents a specific paradox: it is highly reactive toward oxidative addition (beneficial) but equally susceptible to nucleophilic attack at the C2 position (detrimental).[1]
This note moves beyond generic "Suzuki conditions" to address the specific stability profile of the 5-ethyl-1,3,4-oxadiazole ring, providing a Biphasic Phase-Transfer Protocol (Method A) for robustness and an Anhydrous High-Activity Protocol (Method B) for sensitive substrates.
Chemical Profile & Challenges
Substrate Analysis[1]
-
Role: Electrophilic coupling partner.
-
Electronic Nature: Electron-deficient heteroaryl halide.[1] The 1,3,4-oxadiazole ring pulls electron density, making the C-Br bond highly activated for Pd(0) insertion.
-
Physical State: Typically a low-melting solid or oil; volatile under high vacuum.[1]
Critical Failure Modes
Unlike simple aryl bromides, this substrate carries two specific risks that lead to "black tar" or low yields:
-
Hydrolytic Ring Opening: In the presence of strong hydroxide bases (NaOH, KOH) at high temperatures, the O-C=N bond can cleave, destroying the pharmacophore.
-
Nucleophilic Displacement (SNAr): The C2-Bromine is susceptible to direct displacement by solvent nucleophiles (e.g., methoxide, hydroxide) before the palladium cycle engages, leading to byproducts like 2-ethoxy-5-ethyl-1,3,4-oxadiazole.[1]
-
Catalyst Poisoning: The N3/N4 nitrogens can coordinate to Pd(II), potentially arresting the catalytic cycle if the phosphine ligand is not bulky enough to displace them.
Optimization Strategy & Catalyst Selection
To mitigate the risks above, the reaction system must favor Transmetallation over Hydrolysis .
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | Pd(dppf)Cl₂ is robust and resists nitrogen coordination.[1] XPhos is bulky, facilitating reductive elimination on this electron-deficient ring. |
| Base | K₂CO₃ or K₃PO₄ | Avoid hydroxides. Carbonates provide sufficient basicity for boronic acid activation without rapidly degrading the oxadiazole ring. |
| Solvent | Toluene/Water (with TBAB) | A biphasic system protects the oxadiazole in the organic layer while the base activates the boron in the aqueous layer. TBAB acts as a phase transfer catalyst.[3] |
| Atmosphere | Argon (Strict) | Oxygen promotes homocoupling and catalyst deactivation.[1] |
Experimental Protocols
Method A: The Robust Biphasic Protocol (Recommended)
Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Base: Na₂CO₃ or K₂CO₃ (2.5 equiv)[1]
-
Additive: TBAB (Tetrabutylammonium bromide) (0.5 equiv)[1]
-
Solvent: Toluene : Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the aryl boronic acid, Base (Na₂CO₃), and TBAB. Note: If the oxadiazole is a solid, add it here. If oil, add in step 3.
-
Inerting: Cap the vial and cycle Vacuum/Argon three times.
-
Solvation: Add degassed Toluene and Water via syringe. Add the this compound (if oil) at this stage.[1]
-
Catalyst Addition: Under a positive stream of Argon, quickly add the Pd(dppf)Cl₂ catalyst. (Adding catalyst last prevents premature activation).[1]
-
Reaction: Seal and heat to 85°C for 4–12 hours. Do not exceed 100°C to prevent ring degradation.
-
Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with water (x2) and Brine (x1).[1] Dry over Na₂SO₄.
-
Purification: Flash chromatography. Warning: Oxadiazoles can be polar; start with 10% EtOAc/Hexane and grade up to 60%.
Method B: The Anhydrous High-Activity Protocol
Best for: Hydrolysis-prone substrates, sterically hindered boronic acids, or when Method A fails.
Reagents:
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a dry Schlenk tube, combine Boronic acid, Cs₂CO₃, and XPhos Pd G2.
-
Solvation: Add anhydrous 1,4-Dioxane and this compound under Argon flow.
-
Reaction: Heat to 90°C for 2–6 hours.
-
Filtration: Filter the hot mixture through a Celite pad (eluting with EtOAc) to remove inorganic salts immediately.
-
Analysis: Check conversion via LC-MS. If complete, proceed to concentration and column chromatography.
Troubleshooting & QC Logic
| Observation | Root Cause | Corrective Action |
| Starting Material Consumed, No Product | Hydrolysis of Oxadiazole | Switch to Method B (Anhydrous). Lower temp to 70°C. |
| Starting Material Remains | Catalyst Deactivation | Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure strict O₂ exclusion. |
| Homocoupling of Boronic Acid | Oxidation / Slow Transmetallation | Reduce catalyst loading. Add base slowly. Degass solvents more thoroughly. |
| "Spot-to-Spot" Conversion (TLC) | Product decomposes on Silica | Use Neutral Alumina or add 1% Et₃N to the silica column eluent.[1] |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for optimizing this specific coupling reaction.
Figure 1: Optimization workflow for 2-bromo-1,3,4-oxadiazole coupling. Prioritizes biphasic conditions to manage solubility, switching to anhydrous conditions only if ring stability is compromised.
References
-
Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands.[5] Comptes Rendus Chimie.
-
Kudelko, A., et al. (2020). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Materials (Basel).[1]
-
BenchChem Protocols. Application Notes for Suzuki Coupling Reactions Using 2-Bromo-Heterocycles.
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles and Cross-Coupling Methodologies.
Sources
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- 2. PubChemLite - this compound (C4H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-1,3,4-Oxadiazole
Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold and its Functionalization
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure contribute to its ability to act as a bioisostere for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic profiles.[3] Consequently, 1,3,4-oxadiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4] Notable drugs such as the antiretroviral Raltegravir and the anticancer agent Zibotentan feature this core structure, underscoring its therapeutic relevance.[5]
The functionalization of the 1,3,4-oxadiazole ring is paramount for the exploration of structure-activity relationships (SAR) and the development of novel chemical entities. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) on a halo-substituted 1,3,4-oxadiazole offers a powerful and versatile approach for introducing a wide array of functional groups at the 2-position. This document provides a detailed technical guide on the principles and practical application of SNAr reactions on 2-bromo-1,3,4-oxadiazole, targeting researchers, scientists, and drug development professionals.
The Underlying Chemistry: Mechanism of SNAr on the Electron-Deficient 1,3,4-Oxadiazole Ring
Nucleophilic aromatic substitution is a stepwise addition-elimination process.[6] The reaction is facilitated on aromatic or heteroaromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. The 1,3,4-oxadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom, which makes it highly susceptible to nucleophilic attack.
The mechanism of SNAr on 2-bromo-1,3,4-oxadiazole can be delineated as follows:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom (the ipso-carbon). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The electron-deficient nature of the 1,3,4-oxadiazole ring is crucial for stabilizing the negative charge of this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the oxadiazole ring is restored through the expulsion of the bromide ion, which is a good leaving group. This step is typically fast.
The overall reactivity in SNAr reactions on halo-substituted aromatics often follows the trend F > Cl > Br > I, which is counterintuitive to the leaving group ability observed in SN1 and SN2 reactions.[7] This is because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, which is the rate-determining step. However, in many practical applications with heteroaromatic systems, chloro and bromo derivatives are commonly used due to their synthetic accessibility and balanced reactivity.
Sources
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- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Functionalization of 2-Bromo-5-ethyl-1,3,4-oxadiazole with Amine and Thiol Nucleophiles
Introduction: The Versatile 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The metabolic stability and ability of the 1,3,4-oxadiazole core to serve as a bioisostere for ester and amide functionalities make it a highly attractive scaffold for the design of novel therapeutic agents.
This guide provides detailed application notes and protocols for the functionalization of 2-bromo-5-ethyl-1,3,4-oxadiazole with a range of amine and thiol nucleophiles. This key transformation allows for the generation of diverse libraries of 2-amino and 2-thioether-1,3,4-oxadiazole derivatives, which are valuable for structure-activity relationship (SAR) studies in drug development programs.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The substitution of the bromine atom at the C2 position of the 1,3,4-oxadiazole ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The 1,3,4-oxadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles. The bromine atom serves as a good leaving group, enabling its displacement by a variety of amine and thiol nucleophiles. The general workflow for this transformation is depicted below.
Sources
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Alkoxy-5-ethyl-1,3,4-oxadiazoles from Bromo Precursors
Introduction
The 1,3,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] This five-membered heterocyclic scaffold is integral to a range of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Specifically, 2-alkoxy-5-substituted-1,3,4-oxadiazoles have emerged as a class of compounds with significant interest in drug discovery programs. The alkoxy substituent can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.
This comprehensive guide provides a detailed, three-step synthetic pathway for the preparation of 2-alkoxy-5-ethyl-1,3,4-oxadiazoles, commencing from readily available starting materials. The synthesis culminates in a nucleophilic aromatic substitution (SNAr) on a 2-bromo-5-ethyl-1,3,4-oxadiazole precursor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings of the key transformations.
Synthetic Strategy and Mechanistic Overview
The synthetic route is designed as a robust three-stage process, ensuring high-yield access to the target 2-alkoxy-5-ethyl-1,3,4-oxadiazoles. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of 2-alkoxy-5-ethyl-1,3,4-oxadiazoles.
Mechanism of the Key Nucleophilic Aromatic Substitution (SNAr) Step
The final and crucial step of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The 1,3,4-oxadiazole ring is inherently electron-deficient, a characteristic that is essential for this type of reaction to proceed. This electron deficiency is due to the presence of two electronegative nitrogen atoms, which polarize the ring system and make the carbon atoms susceptible to nucleophilic attack.
The mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Addition and Formation of a Meisenheimer-like Intermediate: The alkoxide nucleophile (RO⁻) attacks the C2 carbon of the this compound, which bears the leaving group (Br). This attack is the rate-determining step and leads to the formation of a negatively charged, resonance-stabilized intermediate, analogous to a Meisenheimer complex.[5][6] The negative charge is delocalized over the nitrogen and oxygen atoms of the oxadiazole ring, which provides the necessary stabilization for the intermediate to form.
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the oxadiazole ring is restored by the elimination of the bromide ion, yielding the final 2-alkoxy-5-ethyl-1,3,4-oxadiazole product.
Figure 2: Simplified representation of the SNAr mechanism.
Experimental Protocols
Part 1: Synthesis of 2-Amino-5-ethyl-1,3,4-oxadiazole
This procedure outlines the cyclization of propionyl hydrazide with cyanogen bromide to form the key amino-oxadiazole intermediate.
Materials and Reagents:
-
Propionyl hydrazide
-
Cyanogen bromide (Caution: Highly toxic)
-
Methanol
-
Aqueous sodium hydroxide solution (10%)
-
Deionized water
Protocol:
-
In a well-ventilated fume hood, dissolve propionyl hydrazide (1.0 eq) in methanol.
-
In a separate flask, carefully prepare a solution of cyanogen bromide (1.1 eq) in methanol. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.
-
Slowly add the cyanogen bromide solution to the propionyl hydrazide solution with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
To the residue, carefully add 10% aqueous sodium hydroxide solution until the pH is approximately 8-9.
-
The resulting precipitate is collected by vacuum filtration, washed with cold deionized water, and dried to afford 2-amino-5-ethyl-1,3,4-oxadiazole.
Part 2: Synthesis of this compound
This protocol describes a Sandmeyer-type reaction to convert the 2-amino group to a 2-bromo group.
Materials and Reagents:
-
2-Amino-5-ethyl-1,3,4-oxadiazole
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Protocol:
-
To a stirred mixture of 2-amino-5-ethyl-1,3,4-oxadiazole (1.0 eq) and copper(II) bromide (1.5 eq) in acetonitrile, add tert-butyl nitrite (2.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 65 °C for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Part 3: Synthesis of 2-Alkoxy-5-ethyl-1,3,4-oxadiazoles
This general protocol details the nucleophilic aromatic substitution of the bromo precursor with various alkoxides.
Materials and Reagents:
-
This compound
-
Sodium metal
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, etc.)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Protocol:
-
In a flame-dried flask under an inert atmosphere, carefully add sodium metal (1.5 eq) in small pieces to the desired anhydrous alcohol (e.g., ethanol for 2-ethoxy-5-ethyl-1,3,4-oxadiazole) at 0 °C to generate the corresponding sodium alkoxide in situ.
-
Once all the sodium has reacted, add a solution of this compound (1.0 eq) in the same anhydrous alcohol to the freshly prepared sodium alkoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time will vary depending on the alcohol used.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with deionized water.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-5-ethyl-1,3,4-oxadiazole.
Data and Expected Results
The following table summarizes the expected products and provides representative, though hypothetical, characterization data based on analogous structures found in the literature.[6][7][8][9] Actual results may vary.
| R in RO- | Product Name | Expected Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| CH3 | 2-Methoxy-5-ethyl-1,3,4-oxadiazole | 75-85 | 4.15 (s, 3H), 2.85 (q, J = 7.6 Hz, 2H), 1.35 (t, J = 7.6 Hz, 3H) | 165.2, 163.8, 55.4, 20.1, 10.5 |
| CH3CH2 | 2-Ethoxy-5-ethyl-1,3,4-oxadiazole | 80-90 | 4.50 (q, J = 7.1 Hz, 2H), 2.86 (q, J = 7.6 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H), 1.36 (t, J = 7.6 Hz, 3H) | 165.0, 163.5, 65.2, 20.2, 14.3, 10.6 |
| (CH3)2CH | 2-Isopropoxy-5-ethyl-1,3,4-oxadiazole | 70-80 | 5.05 (sept, J = 6.2 Hz, 1H), 2.85 (q, J = 7.6 Hz, 2H), 1.40 (d, J = 6.2 Hz, 6H), 1.35 (t, J = 7.6 Hz, 3H) | 164.8, 163.2, 72.8, 21.9, 20.3, 10.7 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of 2-amino-5-ethyl-1,3,4-oxadiazole | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient amount of time. Monitor closely by TLC. |
| Loss of product during work-up. | Ensure the pH is correctly adjusted to 8-9 to precipitate the product. Wash with minimal cold water. | |
| Step 2: Incomplete bromination | Inactive tert-butyl nitrite. | Use a fresh bottle of tert-butyl nitrite. |
| Insufficient reaction time or temperature. | Ensure the reaction is maintained at 65 °C for the recommended time. | |
| Step 3: Low yield of 2-alkoxy product | Incomplete formation of sodium alkoxide. | Ensure the sodium is completely dissolved before adding the bromo-oxadiazole. Use freshly opened sodium. |
| Moisture in the reaction. | Use anhydrous alcohol and flame-dried glassware under an inert atmosphere. | |
| Difficult purification. | Employ a gradient elution in column chromatography to achieve better separation. |
Conclusion
The synthetic pathway detailed in these application notes provides a reliable and reproducible method for the preparation of 2-alkoxy-5-ethyl-1,3,4-oxadiazoles. The protocols are designed to be accessible to researchers with a standard background in synthetic organic chemistry. The key to this synthesis is the efficient nucleophilic aromatic substitution on the electron-deficient 2-bromo-1,3,4-oxadiazole core. By varying the alcohol used in the final step, a diverse library of 2-alkoxy analogues can be readily generated, facilitating further exploration of their potential in drug discovery and development.
References
- Ansari, F. L., et al. (2009). 1,3,4-Oxadiazole: A Privileged Scaffold in Medicinal Chemistry. Journal of the Chemical Society of Pakistan, 31(5), 808-821.
- Bansal, R. K. (2014). Heterocyclic Chemistry.
- Bhandari, S., et al. (2012). A review: 1,3,4-oxadiazole as a privileged scaffold in medicinal chemistry. International Journal of Pharmaceutical Sciences and Research, 3(10), 3576.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Dolman, S. J., et al. (2006). A Facile and General Protocol for the Preparation of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9548-9551.
- Gaonkar, S. L., et al. (2008). Synthesis and antimicrobial studies of some 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. E-Journal of Chemistry, 5(3), 559-564.
- Kopare, V. V., et al. (2012). Synthesis and biological evaluation of some new 1, 3, 4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 77(1), 1-8.
- Kumar, D., et al. (2010). Synthesis and antimicrobial activity of some novel 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. Journal of the Korean Chemical Society, 54(2), 234-238.
- Laddha, S. S., & Bhatnagar, S. P. (2009). A review on 1, 3, 4-oxadiazole derivatives of pharmacological importance. Indian Journal of Pharmaceutical Sciences, 71(5), 485.
- Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024.
- Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of 1, 3, 4-oxadiazole derivatives. Arabian Journal of Chemistry, 3(4), 253-259.
- Popova, N. A., et al. (1997). Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles. Chemistry of Heterocyclic Compounds, 33(6), 712-715.
- Ramazani, A., et al. (2008). One-pot synthesis of 2, 5-disubstituted 1, 3, 4-oxadiazoles from carboxylic acids and acyl hydrazides using triphenylphosphine/trichloroisocyanuric acid as a condensing agent. Tetrahedron Letters, 49(36), 5267-5270.
- Singh, N., et al. (2013). Synthesis, characterization and biological evaluation of some 1, 3, 4-oxadiazole derivatives. Der Pharma Chemica, 5(2), 170-175.
- Turner, S., & Myers, M. (2009). The Synthesis of Nitrogen Heterocycles. John Wiley & Sons.
- Varma, R. S. (2000). Microwave-assisted organic syntheses. Pure and Applied Chemistry, 73(1), 193-198.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Zarghi, A., & Zebardast, T. (2006). Synthesis and anticonvulsant activity of new 2-substituted-5-(2-benzyloxyphenyl)-1, 3, 4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 16(16), 4279-4282.
- Zhang, Y., et al. (2011). Synthesis and biological evaluation of novel 1, 3, 4-oxadiazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 453-456.
- Zou, X. J., et al. (2002). Synthesis and biological activities of 5-substituted-2-thio-1, 3, 4-oxadiazole derivatives. Chemical Journal of Chinese Universities, 23(11), 2055-2058.
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- 7. isca.me [isca.me]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Bromo-5-ethyl-1,3,4-oxadiazole as a Bioisostere Scaffold
Executive Summary & Rationale
In modern drug discovery, 2-Bromo-5-ethyl-1,3,4-oxadiazole represents a high-value "scaffold hopping" tool. The 1,3,4-oxadiazole ring is a proven bioisostere for amide and ester linkages, offering improved metabolic stability and altered physicochemical properties while retaining hydrogen bond acceptor capabilities.[1]
The specific utility of the 2-bromo-5-ethyl derivative lies in its dual functionality:
-
The 2-Bromo motif: Acts as a highly reactive electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or Nucleophilic Aromatic Substitution (
), allowing rapid library generation. -
The 5-Ethyl motif: Provides a compact lipophilic anchor that modulates
without the steric bulk of phenyl or tert-butyl groups, ideal for probing narrow hydrophobic pockets in target proteins.
Physicochemical Profile & Bioisosteric Utility[1][2][3][4][5][6]
Comparative Properties
The transition from a standard amide linker to the oxadiazole scaffold significantly alters the molecular profile.
| Property | Amide Linker ( | 1,3,4-Oxadiazole Scaffold | Impact on Drug Design |
| H-Bonding | Donor & Acceptor | Acceptor Only (N3/N4) | Removes H-bond donor penalty; improves permeability. |
| Metabolic Stability | Low (Hydrolysis prone) | High | Resists amidases/esterases; extends |
| Geometry | Planar (Trans/Cis rotamers) | Planar (Rigid) | Locks conformation; reduces entropic penalty upon binding. |
| Dipole Moment | High (~3.7 D) | Moderate (~3.0 D) | Influences electrostatic interactions within the binding pocket. |
| Lipophilicity | Variable | Moderate Increase | Improves membrane penetration (CNS/Cellular). |
Mechanistic Logic: The "Ethyl" Advantage
While phenyl-substituted oxadiazoles are common, they often introduce excessive aromaticity, leading to poor solubility (low
Application Workflow: Scaffold Hopping
The following diagram illustrates the decision matrix for utilizing this compound in a Lead Optimization campaign.
Caption: Workflow for transitioning from a metabolically unstable amide lead to a stable oxadiazole analog using the 2-bromo-5-ethyl derivative.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To couple the oxadiazole scaffold to an aryl core (e.g., creating a biaryl ether mimic). Mechanism: The electron-deficient nature of the oxadiazole ring activates the C-Br bond for oxidative addition by Pd(0).
Materials:
-
Substrate: this compound (
equiv) -
Partner: Aryl Boronic Acid (
equiv)[2] -
Catalyst:
( ) -
Base:
( equiv)[2] -
Solvent: 1,4-Dioxane : Water (
ratio), degassed.
Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine the oxadiazole, aryl boronic acid, and
. -
Inert Atmosphere: Evacuate and backfill with Nitrogen (
). Add the degassed solvent mixture.[2] -
Catalyst Addition: Add
under a positive stream of Nitrogen. Seal the vessel. -
Reaction: Heat to
for 4–6 hours (or for 30 min in microwave).-
Note: Monitor by LCMS.[2] The bromine is highly reactive; prolonged heating may cause decomposition of the oxadiazole ring if water content is too high.
-
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: To introduce an amine or ether linkage at the 2-position. Mechanism: The 1,3,4-oxadiazole ring acts as a strong electron-withdrawing group (similar to a pyridine nitrogen), facilitating nucleophilic attack at the C-2 position and displacement of the bromide.
Materials:
-
Substrate: this compound (
equiv) -
Nucleophile: Primary/Secondary Amine or Phenol (
– equiv) -
Base:
(for phenols) or DIPEA (for amines) ( equiv) -
Solvent: DMF or Acetonitrile (Anhydrous).
Procedure:
-
Dissolution: Dissolve the oxadiazole in anhydrous DMF (
). -
Addition: Add the base followed by the nucleophile.
-
Reaction: Stir at
for 2–4 hours .-
Critical Control: Highly basic nucleophiles (e.g., alkoxides) can attack the ring carbons, leading to ring-opening. Use sterically hindered bases or milder carbonates if ring cleavage is observed.
-
-
Work-up: Pour into ice water. If solid precipitates, filter. If oil, extract with DCM.
Reaction Pathway Visualization
Understanding the reactivity profile is crucial for avoiding side reactions.
Caption: Divergent reaction pathways for this compound. Note the risk of ring opening under harsh basic conditions.
Validation & Quality Control
Analytical Verification
-
NMR (DMSO-
): The ethyl group presents a characteristic triplet ( ppm) and quartet ( ppm). The absence of the amide proton (present in the parent lead) confirms the scaffold switch. -
NMR: Look for the C-2 (brominated) carbon shift (
ppm) moving downfield upon substitution ( – ppm).
Metabolic Stability Assay (Microsomal)
Protocol:
-
Incubate test compound (
) with liver microsomes (human/rat) and NADPH ( ) at . -
Sample at
min. Quench with Acetonitrile. -
Analyze via LC-MS/MS.
-
Success Criteria: Intrinsic clearance (
) should be significantly lower than the corresponding amide analog.
References
-
Bostrom, J., et al. (2012).[3] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Patel, K. D., et al. (2013). "Synthesis and Biological Evaluation of Some New 1,3,4-Oxadiazole Derivatives." Medicinal Chemistry Research. Link
-
BenchChem. (2025).[5][2] "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Protocols. Link
-
Organic Chemistry Portal. (2023). "Synthesis of 1,3,4-oxadiazoles." Organic Chemistry Portal. Link
Sources
Application Note: Optimized Sonogashira Coupling Protocols for Bromo-Oxadiazoles
Subtitle: Balancing Reactivity and Ring Stability in Electron-Deficient Heterocycles
Executive Summary
The Sonogashira cross-coupling of bromo-oxadiazoles presents a unique synthetic challenge. While these electron-deficient heterocycles are excellent substrates for oxidative addition, they are simultaneously prone to nucleophilic ring-opening and skeletal rearrangements (e.g., Boulton-Katritzky) under the basic conditions typical of palladium catalysis. This guide provides optimized protocols to suppress side reactions—specifically the degradation of the labile N–O bond in 1,2,4-oxadiazoles—while maximizing cross-coupling efficiency. We present two distinct workflows: a robust Copper-Co-Catalyzed method for stable isomers and a Copper-Free/Mild Base method for sensitive substrates.
Technical Introduction: The Heterocyclic Challenge
The Substrate Landscape
Oxadiazoles serve as critical bioisosteres for amides and esters in drug discovery. However, their stability varies significantly by isomer:
-
1,3,4-Oxadiazoles: Generally thermally stable and resistant to nucleophilic attack. They tolerate standard Sonogashira conditions (Pd/Cu/Amine) well.
-
1,2,4-Oxadiazoles: Highly sensitive. The N–O bond is weak. Strong nucleophiles (especially secondary amines used as bases) can attack C5, leading to ring cleavage or ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) type rearrangements [1].
Mechanistic Considerations
The success of the reaction hinges on the Base and Catalyst selection.
-
The "Amine Problem": Standard conditions often use diethylamine or piperidine. These can destroy 1,2,4-oxadiazoles. Sterically hindered tertiary amines (DIPEA, Et3N) or inorganic bases (Cs2CO3) are required.
-
The "Copper Problem": While CuI accelerates the reaction, it promotes the homocoupling of alkynes (Glaser coupling), which complicates purification. For electron-poor bromo-oxadiazoles, the rate of oxidative addition is fast enough that copper can often be omitted if active phosphine ligands are used.
Critical Parameter Analysis
| Parameter | Standard Condition (Risk: High) | Optimized Condition (Risk: Low) | Rationale |
| Catalyst | Pd(PPh3)2Cl2 | Pd(dppf)Cl2 or Pd(OAc)2/XPhos | Bidentate ligands (dppf) stabilize Pd; Bulky phosphines (XPhos) facilitate Cu-free cycles. |
| Co-Catalyst | CuI (5-10 mol%) | None or CuI (1 mol%) | Minimizes alkyne homocoupling; prevents Cu-coordination to ring nitrogens. |
| Base | Diethylamine, Piperidine | Et3N, DIPEA, or Cs2CO3 | Secondary amines attack the oxadiazole ring. Tertiary amines/carbonates are non-nucleophilic. |
| Solvent | DMF (High Temp) | THF, MeCN, or Toluene | DMF can decompose at high temp to form dimethylamine (a ring-destroying nucleophile). |
| Atmosphere | Nitrogen (Balloon) | Argon (Schlenk) | Strict O2 exclusion is vital to prevent oxidative homocoupling of the alkyne. |
Visualizing the Pathway
The following diagram illustrates the divergent pathways. The "Safe Path" avoids the formation of the Ring-Opening Transition State.
Figure 1: Decision pathway for base selection. Secondary amines lead to ring cleavage (Red path), while tertiary bases facilitate the desired coupling (Green path).
Experimental Protocols
Protocol A: Copper-Co-Catalyzed Method (Robust)
Best for: 1,3,4-Oxadiazoles or stable 1,2,4-isomers (e.g., 3-aryl substituted).
Reagents:
-
Substrate: Bromo-oxadiazole (1.0 equiv)
-
Alkyne: Terminal Acetylene (1.2 equiv)
-
Catalyst: Pd(PPh3)2Cl2 (3-5 mol%)
-
Co-Catalyst: CuI (2 mol%) — Keep low to minimize homocoupling.
-
Base: Triethylamine (Et3N) (3.0 equiv) — Must be distilled.
-
Solvent: Anhydrous THF (0.2 M concentration)
Procedure:
-
Degassing: Flame-dry a Schlenk tube and cool under Argon flow.
-
Loading: Add Pd(PPh3)2Cl2, CuI, and the bromo-oxadiazole. Cap and purge with Argon x3 (vacuum/backfill).
-
Solvent Add: Inject anhydrous THF and Et3N via syringe.
-
Alkyne Add: Add the terminal alkyne dropwise at Room Temperature (RT).
-
Reaction: Stir at RT for 1 hour. If conversion is <10% (check LCMS), heat to 50°C. Warning: Do not exceed 70°C for 1,2,4-oxadiazoles.
-
Work-up: Filter through a celite pad (elute with EtOAc). Wash filtrate with NH4Cl (sat. aq) to remove Copper.[1] Dry over Na2SO4 and concentrate.
Protocol B: Copper-Free "Sensitive" Method (High Fidelity)
Best for: 1,2,4-Oxadiazoles prone to ring opening or substrates with Lewis-basic sites.
Reagents:
-
Substrate: Bromo-oxadiazole (1.0 equiv)
-
Alkyne: Terminal Acetylene (1.5 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)
-
Alternative: Pd(dppf)Cl2 (5 mol%)
-
-
Base: Cs2CO3 (2.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: MeCN or Toluene (0.2 M)
Procedure:
-
Pre-complexation: In the reaction vessel, dissolve Pd(OAc)2 and XPhos in the solvent under Argon. Stir for 15 mins to generate the active Pd(0)-L species (solution often turns yellow/orange).
-
Addition: Add the bromo-oxadiazole and Base (Cs2CO3).
-
Alkyne Start: Add the alkyne.
-
Reaction: Heat to 60-80°C. Note: Cu-free reactions require higher thermal energy than Cu-catalyzed ones.
-
Monitoring: Monitor by TLC/LCMS every 2 hours.
-
Work-up: Standard aqueous extraction. No ammonia wash required (since no Cu is used).
Troubleshooting Guide (Self-Validating)
| Observation | Root Cause | Corrective Action |
| Low Conversion | Oxidative addition is slow (Pd deactivation). | Switch to Protocol B (XPhos ligand) or increase Temp to 60°C. |
| Homocoupling (Di-yne) | Oxygen leak or excess Copper. | Switch to Protocol B (Cu-Free). Ensure Argon lines are tight. |
| New Polar Spot (LCMS) | Ring opening of oxadiazole. | STOP. You are likely using a nucleophilic base or DMF/DMAc at high heat. Switch to Toluene/Cs2CO3. |
| Black Precipitate | Pd black formation (catalyst death). | Ligand insufficient. Add excess PPh3 or switch to Pd(dppf)Cl2. |
References
-
Pace, A., et al. (2017).[2] "Rearrangements of 1,2,4-Oxadiazole: 'One Ring to Rule Them All'." Chemistry of Heterocyclic Compounds. Link
-
Chinchilla, R., & Nájera, C. (2007).[3] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link
-
Colacot, T. J., et al. (2013).[4] "Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides." The Journal of Organic Chemistry. Link
-
Handa, S., et al. (2018).[5] "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water." Organic Letters. Link
-
Organic Chemistry Portal. "Sonogashira Coupling - Mechanism and Conditions." Link
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Preventing hydrolysis of 2-bromo-1,3,4-oxadiazole ring
Ticket #OXD-9942: Technical Guide for 2-Bromo-1,3,4-Oxadiazole Stabilization
Executive Summary
The 2-bromo-1,3,4-oxadiazole moiety is a high-value bioisostere in medicinal chemistry, often used to modulate lipophilicity and metabolic stability. However, it acts as a "loaded spring" due to the electron-deficient nature of the oxadiazole ring combined with the inductive withdrawal of the bromine atom.
The Core Issue: The C-2 position is highly electrophilic. In the presence of water (even atmospheric moisture) and a proton shuttle, the ring undergoes rapid hydrolysis. This typically results in either the displacement of bromine to form the oxadiazolinone (tautomer of the hydroxy-oxadiazole) or the complete cleavage of the ring into an acylhydrazide.
This guide provides the protocols required to synthesize, store, and react this scaffold without degradation.
Module 1: The Chemistry of Instability
To prevent hydrolysis, you must understand the mechanism. The 1,3,4-oxadiazole ring is electron-poor (π-deficient). Adding a halogen at the 2-position exacerbates this, making C-2 a "hotspot" for nucleophilic attack.
Mechanism of Failure: Water acts as a nucleophile attacking C-2. This forms a tetrahedral intermediate.[1] From here, two degradation pathways exist:
-
Pathway A (Substitution): Bromide is ejected, forming 1,3,4-oxadiazol-2(3H)-one (often misidentified as the hydroxy tautomer).
-
Pathway B (Ring Opening): The C-O bond breaks, leading to an acyclic acylhydrazide.
Figure 1: Divergent hydrolysis pathways of the 2-bromo-1,3,4-oxadiazole scaffold.
Module 2: Synthesis Protocol (The Anhydrous Sandmeyer)
User Issue: "I tried the standard aqueous Sandmeyer reaction (
Root Cause: The aqueous acidic environment of a standard Sandmeyer reaction hydrolyzes the diazonium intermediate or the final bromide product faster than it precipitates.
The Solution: You must use a Non-Aqueous Sandmeyer approach (Doyle-Kovacic modification).
Protocol: Anhydrous Bromination
| Parameter | Specification | Rationale |
| Solvent | Acetonitrile (MeCN), Anhydrous | Aprotic polar solvent supports the radical-polar mechanism without donating protons or nucleophiles. |
| Bromine Source | Copper(II) Bromide ( | Provides the bromide anion and facilitates the single-electron transfer (SET) mechanism. |
| Nitrite Source | tert-Butyl Nitrite ( | Soluble organic nitrite. Generates the diazonium species in situ without generating water as a byproduct. |
| Temperature | 0°C to 60°C (Stepwise) | Controls the exotherm of nitrogen evolution. |
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask and equip it with an addition funnel and reflux condenser under Argon atmosphere.
-
Dissolution: Dissolve
(1.2 equiv) in anhydrous MeCN. The solution should be green/dark. -
Activation: Add tert-butyl nitrite (1.5 equiv) dropwise at 0°C.
-
Addition: Add the 2-amino-1,3,4-oxadiazole (1.0 equiv) slowly (solid addition or dissolved in minimal MeCN). Caution: Nitrogen gas will evolve.
-
Reaction: Allow to warm to Room Temperature (RT). If TLC shows starting material remains, heat to 60°C for 30 mins.
-
Quench: Pour into cold , saturated aqueous
(minimizing contact time) and immediately extract with Ethyl Acetate ( ). -
Purification: Dry organic layer over
(do not use if acidic), filter, and concentrate. Flash chromatography should be done rapidly on neutral silica.
Module 3: Troubleshooting & Reaction Optimization
Scenario: You need to react the 2-bromo-oxadiazole with an amine (S_NAr) or a boronic acid (Suzuki), but the ring is degrading.
Decision Tree: Reaction Conditions
Figure 2: Decision matrix for optimizing reaction conditions to preserve the oxadiazole ring.
Critical Troubleshooting FAQs
Q1: My NMR shows a new carbonyl peak at ~165 ppm, but I expected the bromide.
-
Diagnosis: You have hydrolyzed the bromide to the 1,3,4-oxadiazol-2-one .
-
Fix: Ensure your NMR solvent (
or ) is free of water/acid. Store the compound in a desiccator at -20°C. If this happened during synthesis, switch to the anhydrous method described in Module 2.
Q2: Can I use this scaffold in a Suzuki coupling?
-
Answer: Yes, but standard aqueous carbonate conditions often fail.
-
Protocol: Use anhydrous conditions .
-
Catalyst:
or . -
Base: Anhydrous
or . -
Solvent: Dry Dioxane or Toluene.
-
Note: Do not use water as a co-solvent.
-
Q3: The compound turns yellow/brown on the bench.
-
Diagnosis: Acid-catalyzed autocatalytic decomposition. Hydrolysis generates HBr, which further catalyzes ring opening.
-
Fix: Store the compound over activated molecular sieves (4Å) or a stabilizer like solid
(if compatible) to scavenge trace acid. Always store under Argon at -20°C.
References
- Non-Aqueous Sandmeyer (General Protocol): Barbero, M., et al. "New Synthesis of Aryl Bromides from Aromatic Amines." Journal of Organic Chemistry.
-
Oxadiazole Hydrolysis Mechanism: Oyelere, A. K., et al. "Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6)."[1] Journal of Medicinal Chemistry. Link (Demonstrates the ring-opening pathway to acylhydrazides).
-
Synthesis of 2-Amino-1,3,4-Oxadiazoles (Precursors): Somani, R. R., et al. "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives." International Journal of Drug Design and Discovery. 2[3][4]
- Stability of Heterocycles: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (Discusses the bioisosteric properties and metabolic stability issues).
Sources
- 1. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing side reactions in oxadiazole bromination
Introduction: The Stability-Reactivity Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a dilemma common to oxadiazole chemistry: balancing the radical reactivity required for functionalization against the inherent fragility of the N–O bond.
1,2,4- and 1,3,4-oxadiazoles are electron-deficient heterocycles. They rarely undergo direct electrophilic bromination on the ring itself. Instead, the vast majority of "oxadiazole bromination" queries we receive concern Wohl-Ziegler bromination (radical bromination of a methyl/alkyl side chain).
This guide prioritizes the Wohl-Ziegler reaction using NBS (N-bromosuccinimide), as this is where 80% of side reactions (over-bromination, ring hydrolysis, and dimerization) occur.
Module 1: Wohl-Ziegler Bromination (Benzylic/Side-Chain)
Context: You are trying to convert a Methyl-Oxadiazole to a Bromomethyl-Oxadiazole using NBS.
Troubleshooting Guide: Common Failure Modes
Q1: Why is my reaction stalling at 50% conversion, but adding more NBS only increases impurities?
-
Diagnosis: Initiator Death or Oxygen Poisoning. Radical chains are short. If your initiator (AIBN/BPO) is consumed before the reaction completes, the cycle stops. Oxygen is a radical scavenger that terminates the chain.
-
Fix:
-
Degas thoroughly: Sparge the solvent with Argon for 15 mins before heating.
-
Portion-wise Initiator: Add AIBN in 3 portions (0h, 1h, 2h) rather than all at once.
-
Check Half-life: Ensure your reaction temperature matches the initiator's 1-hour half-life (
).-
AIBN: ~80°C (Ideal for refluxing Acetonitrile or Trifluorotoluene).
-
BPO: ~90°C.
-
-
Q2: I am seeing significant di-bromo product (>15%). How do I stop at the mono-bromo stage?
-
The Science: The mono-bromo product is often more reactive toward radicals than the starting material because the bromine atom stabilizes the benzylic radical via hyperconjugation.
-
The Protocol Fix:
-
Stoichiometry: Never use excess NBS. Use 0.90 - 0.95 equivalents . It is better to have 5% unreacted starting material (easy to separate) than 10% di-bromo byproduct (very difficult to separate).
-
High Dilution: Run the reaction at 0.1 M or lower . High concentrations favor intermolecular collisions that lead to over-bromination.
-
Q3: My oxadiazole ring disappeared or opened up.
-
Diagnosis: Acid-Catalyzed Hydrolysis. The Wohl-Ziegler reaction generates HBr as a byproduct. The N–O bond of 1,2,4-oxadiazoles is labile to acid hydrolysis, especially if moisture is present.
-
Fix:
-
Scavenger: Add anhydrous K₂CO₃ (1.0 equiv) or Na₂CO₃ to the reaction mixture to neutralize HBr in situ.
-
Solvent Dryness: Ensure the solvent is anhydrous (<50 ppm water).
-
Visualizing the Mechanism & Competition
The following diagram illustrates the "Fork in the Road" where side reactions occur.
Figure 1: Mechanistic pathway showing the competition between desired mono-bromination, over-bromination, and acid-catalyzed ring hydrolysis.
Module 2: Green Chemistry & Solvent Selection
Issue: Many protocols cite Carbon Tetrachloride (CCl₄) or Benzene. These are Class 1 solvents (carcinogenic, ozone-depleting) and are restricted in modern drug development.
Recommendation: Switch to
| Solvent | Boiling Point | Polarity | NBS Solubility | Green Status | Notes |
| CCl₄ | 77°C | Non-polar | Low | BANNED | Toxic. Difficult to source. |
| Trifluorotoluene | 102°C | Moderate | Moderate | Preferred | High boiling point speeds up reaction; inert to radicals. |
| Acetonitrile | 82°C | Polar | High | Usable | Can sometimes participate in radical reactions; good for polar substrates. |
| Methyl Acetate | 57°C | Moderate | Good | Good | Lower BP requires highly reactive initiators (e.g., V-70). |
Module 3: Electrophilic Bromination (Aryl Substituents)
Context: You are trying to put a bromine on a Phenyl ring attached to the Oxadiazole.
Q: Why does bromination occur on the phenyl ring and not the oxadiazole?
-
A: The 1,2,4-oxadiazole ring is electron-poor (similar to a nitro group). It deactivates itself towards electrophilic attack.
-
Regioselectivity: The oxadiazole acts as a meta-director. However, if the phenyl ring has other activating groups (e.g., -OMe, -NHAc), those will dominate the directing effect (usually para to the activator).
Comparison of Brominating Agents:
| Agent | Reactivity | Selectivity | Byproducts |
| Br₂ / AcOH | High | Low | HBr (Corrosive/Acidic) |
| NBS / MeCN | Moderate | High | Succinimide (Easy removal) |
| DBDMH | Very High | Low | 5,5-dimethylhydantoin |
Standard Operating Protocol (SOP)
Protocol: Green Benzylic Bromination of 1,2,4-Oxadiazoles
Objective: Mono-bromination of 3-(p-tolyl)-1,2,4-oxadiazole with minimal di-bromo formation.
Materials:
-
Substrate: Methyl-substituted Oxadiazole (1.0 equiv)
-
Reagent: N-Bromosuccinimide (Recrystallized, 0.95 equiv)
-
Initiator: AIBN (0.05 equiv) or BPO (0.05 equiv)
-
Solvent:
-Trifluorotoluene (Anhydrous, 0.1 M concentration) -
Additive: K₂CO₃ (1.0 equiv, anhydrous powder)
Step-by-Step Workflow:
-
Preparation:
-
Purify NBS by recrystallization from water (hot) if it is yellow/aged. Impure NBS contains free Br₂ which alters kinetics.
-
Dry the K₂CO₃ in an oven at 120°C for 2 hours.
-
-
Setup:
-
In a round-bottom flask equipped with a reflux condenser, add Substrate, Solvent, and K₂CO₃.
-
Crucial: Sparge the mixture with Argon/Nitrogen for 15 minutes to remove dissolved oxygen.
-
-
Reaction:
-
Add 0.5 equivalents of NBS and 0.025 equivalents of AIBN.
-
Heat to reflux (bath temp ~110°C for Trifluorotoluene).
-
Checkpoint: After 1 hour, check TLC/LCMS.
-
If starting material remains (>30%), cool slightly, add the remaining NBS (0.45 eq) and AIBN (0.025 eq), and reflux for another 1-2 hours.
-
-
Workup (The "Self-Validating" Step):
-
Cool to room temperature.
-
Filter off the succinimide and K₂CO₃ solids.
-
Evaporate solvent.
-
Validation: Take an H-NMR.
-
Target: CH₂Br peak (typically 4.4 - 4.6 ppm).
-
Impurity: CHBr₂ peak (typically 6.5 - 6.8 ppm).
-
Impurity: Ring opening (loss of aromatic protons, appearance of broad NH/OH).
-
-
-
Purification:
-
If Mono:Di-bromo ratio is >10:1, recrystallization is often sufficient.
-
If ratio is <5:1, use column chromatography (Silica, Hexane/EtOAc).
-
References
-
Wohl-Ziegler Mechanism & Kinetics
-
Green Solvents for Bromination
-
Togo, H. et al. "Radical reaction of N-bromosuccinimide in trifluorotoluene." Synlett, 2003.[3]
-
-
1,2,4-Oxadiazole Stability & Synthesis
- Pace, A. et al. "New perspectives in the chemistry of 1,2,4-oxadiazoles." Arkivoc, 2015.
-
Photochemical Alternatives
- Cantillo, D. and Kappe, C.O. "Continuous Photochemical Benzylic Bromination." Journal of Organic Chemistry, 2016.
Sources
Optimal solvents for nucleophilic substitution of bromo-oxadiazoles
Subject: Optimization of Solvents for Nucleophilic Aromatic Substitution (
Executive Summary: The Stability-Reactivity Paradox
Replacing a bromine atom on an oxadiazole ring via
The choice of solvent is the primary control lever for this balance. It dictates the "nakedness" of your nucleophile and the stability of the transition state.
Part 1: Critical Solvent Selection Matrix
Use this matrix to select the starting solvent based on your specific substrate and nucleophile constraints.
| Solvent Class | Specific Solvent | Reactivity Score (1-10) | Risk Profile | Application Notes |
| Polar Aprotic (Dipolar) | DMSO / DMF | 10 | High (Workup difficulty) | The Gold Standard. Solvates cations ( |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN) | 7 | Low | Best Starting Point. Good compromise between rate and ease of workup.[1] Can be refluxed ( |
| Green / Alternative | 2-MeTHF | 5 | Low | Eco-Friendly Choice. Higher boiling point than THF ( |
| Green / Neoteric | Cyrene™ | 8 | High (Base incompatibility) | High Performance Green. Similar polarity to NMP.[1] Critical Warning: Unstable with strong bases (polymerizes); use only with weak bases or neutral nucleophiles.[1] |
| Protic | Ethanol / Water | 2 | High (Solvolysis) | Generally Avoid. Hydrogen bonding "cages" the nucleophile, drastically reducing rate. High risk of ring hydrolysis (solvolysis) for 1,2,4-oxadiazoles. |
Part 2: Troubleshooting Workflow
If your reaction is failing, do not blindly increase temperature.[1] Follow this logic path to diagnose the root cause.
Visualizing the Decision Process
Caption: Diagnostic logic tree for troubleshooting
Part 3: Frequently Asked Questions (Technical)
Q1: My product disappears on TLC, but I don't see the substituted product. What is happening?
Diagnosis: You are likely triggering the Mononuclear Rearrangement of Heterocycles (MRH) or simple ring hydrolysis. Mechanism: 1,2,4-oxadiazoles are notoriously unstable in the presence of hydroxide or strong alkoxides. The base attacks the C5 position (or C3 depending on substitution), opening the ring to form an amidoxime or nitrile intermediate. Solution:
-
Eliminate Water: Use anhydrous solvents (MeCN or DMF over molecular sieves).[1]
-
Change Base: Switch from hydroxide/alkoxide bases (NaOH, NaOEt) to non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic carbonates (
).
Q2: Can I use "Green" solvents like Cyrene™ for this reaction?
Answer: Yes, but with a major caveat. Cyrene (dihydrolevoglucosenone) is an excellent polar aprotic replacement for NMP/DMF regarding solubility and rate.[1] However , it possesses an enone structure that can polymerize or react with primary amines/strong bases.
-
Protocol: Only use Cyrene if your nucleophile is non-basic (e.g., a thiol) or if you are using a weak inorganic base (
). Avoid it for reactions requiring strong bases like NaH.[1]
Q3: The reaction is stuck at 50% conversion in Acetonitrile. Should I heat it?
Answer: Proceed with caution.
Heating bromo-oxadiazoles above
-
Better Strategy: Instead of heat, increase the dielectric constant of the medium. Switch to DMSO or NMP . These solvents stabilize the charged Meisenheimer complex intermediate, lowering the activation energy without requiring dangerous thermal spikes. Alternatively, add a phase transfer catalyst (18-crown-6) if using a solid base.
Part 4: Validated Experimental Protocol
Protocol:
Reagents:
-
Substrate: 2-Bromo-5-phenyl-1,3,4-oxadiazole (
equiv) -
Nucleophile: Morpholine (
equiv) -
Base: DIPEA (
equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under argon. Add a magnetic stir bar.[1]
-
Dissolution: Add the bromo-oxadiazole and anhydrous MeCN. Stir until fully dissolved.
-
Checkpoint: If the solution is cloudy, sonicate. Homogeneity is crucial for kinetics.[1]
-
-
Addition: Add DIPEA followed by the dropwise addition of morpholine.[1]
-
Why: Adding base before the nucleophile neutralizes any adventitious acid that might protonate the nucleophile.
-
-
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1]
-
Self-Validating Step: If no product forms after 2 hours, heat to
. If a new spot appears that is more polar than the starting material but does not correspond to the product mass (check LCMS), you may be hydrolyzing the ring. Stop and switch to anhydrous DMF.
-
-
Workup: Evaporate MeCN under reduced pressure. Redissolve residue in EtOAc, wash with water (
) and brine ( ). Dry over .[1]
Mechanistic Visualization
Caption: Divergent pathways. Polar aprotic solvents favor the upper path (Substitution); water/strong base triggers the lower path (Ring Opening).
References
-
BenchChem Technical Support. (2025).[1][3] Regioselectivity in Reactions of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.[1][3] BenchChem.[1][3] Link
-
Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[1][2] Green Chemistry.[1][4] Link
-
Sigma-Aldrich. (2024).[1] Greener Solvent Alternatives: 2-Methyltetrahydrofuran (2-MeTHF).[1] Merck/Sigma.[1] Link
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.[1][3][4][5][6]Link
-
Pace, A., & Buscemi, S. (2006). Mononuclear Rearrangements of Heterocycles (MRH).[1] Advances in Heterocyclic Chemistry.[1] (Contextual grounding for 1,2,4-oxadiazole instability).
Sources
Storage conditions to prevent degradation of 2-bromo-oxadiazoles
Technical Support Center: 2-Bromo-Oxadiazole Stability & Storage
Ticket ID: #OXD-Br-STAB-001 Subject: Prevention of Degradation in 2-Bromo-Oxadiazole Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Warhead" Stability Paradox
You are likely working with 2-bromo-1,3,4-oxadiazole or a 5-bromo-1,2,4-oxadiazole derivative. These are not standard reagents; they are high-energy electrophiles .
The presence of the bromine atom at the 2-position does two things simultaneously:
-
It activates the ring: It makes the oxadiazole core an exceptional substrate for SNAr reactions (useful for your synthesis).
-
It destabilizes the core: It renders the C2-N3 bond hyper-sensitive to hydrolytic cleavage by even trace atmospheric moisture.
The Golden Rule: Treat 2-bromo-oxadiazoles as anhydrides rather than standard aryl halides. They do not degrade by simple bond homolysis; they degrade by suicide hydrolysis and ring-opening polymerization .
Part 1: The Mechanics of Failure (Why Your Compound Degrades)
To prevent degradation, you must understand the enemy. The degradation is not random; it follows a specific mechanistic pathway driven by the electron-deficiency of the ring.
Degradation Pathway 1: Hydrolytic Ring Opening
The C2 position (attached to Br) is highly electrophilic. Water attacks this carbon, displacing the bromine or opening the ring.
Figure 1: The hydrolytic cascade. Once the ring opens, the compound is irreversibly destroyed.
Degradation Pathway 2: Nucleophilic Solvent Attack
Storing these compounds in nucleophilic solvents (like Methanol or Ethanol) or hygroscopic solvents (like DMSO) is a critical error.
-
DMSO: Highly hygroscopic. "Dry" DMSO absorbs water from the air rapidly, triggering Pathway 1.
-
Alcohols: The solvent itself acts as a nucleophile, converting your bromide into an unwanted methoxy- or ethoxy-oxadiazole ether.
Part 2: Troubleshooting Guide (Q&A)
Q1: My off-white solid turned sticky and yellow overnight. What happened?
-
Diagnosis: Hydrolysis-induced ring opening. The "sticky" texture is often due to the formation of acyl hydrazides, which have different melting points and hygroscopic properties. The yellow color indicates the formation of conjugated byproducts or polymerization.
-
Action: Check the purity via LC-MS immediately. If <80% pure, re-purification is rarely worth the yield loss; discard and resynthesize/repurchase.
-
Prevention: Never leave the vial uncapped on the bench for >5 minutes.
Q2: Can I store 2-bromo-oxadiazole in DMSO stock solutions at -20°C?
-
Answer: NO.
-
Reasoning: Even at -20°C, the freezing point of DMSO (19°C) means it solidifies, but freeze-thaw cycles introduce condensation. Furthermore, DMSO is a Lewis base and can slowly react with the highly electrophilic oxadiazole over weeks.
-
Solution: Store as a solid . If a stock solution is absolute necessary, use anhydrous Acetonitrile (MeCN) and store over molecular sieves at -20°C.
Q3: The NMR shows the correct peaks, but the integration is messy. Is it degrading?
-
Diagnosis: Look for a broad singlet around 8.0–10.0 ppm (hydrazide NH protons) or the disappearance of the specific C2-carbon peak in 13C NMR (~140-160 ppm).
-
Technical Note: 2-bromo-oxadiazoles often show broadening due to quadrupole relaxation of the Bromine and Nitrogen atoms, but new peaks indicate ring opening.
Part 3: Storage & Handling Protocols (SOP)
Standard Operating Procedure: Long-Term Storage (>1 Week)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Arrhenius equation: Lowering T slows the rate of hydrolysis significantly. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Oxygen is less of a concern than moisture. |
| Container | Amber Glass Vial + Parafilm | Amber glass prevents photolysis (C-Br bond is photosensitive); Parafilm creates a secondary moisture barrier. |
| Desiccant | Required | Store the vial inside a secondary jar containing Drierite or Silica Gel. |
Workflow: Handling for Synthesis
Figure 2: The "Cold Chain" workflow. Crucially, allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation on the cold solid.
Part 4: Solvent Compatibility Matrix
Use this table to select solvents for reactions involving 2-bromo-oxadiazoles.
| Solvent | Compatibility | Notes |
| Acetonitrile (MeCN) | Excellent | Recommended for stock solutions (if anhydrous). Non-nucleophilic. |
| Dichloromethane (DCM) | Good | Good solubility, but ensure it is acid-free (stabilized with amylene, not MeOH). |
| Methanol / Ethanol | FORBIDDEN | Will perform SNAr displacement of Bromine (forms ethers). |
| DMSO / DMF | Poor (Storage) | Acceptable for immediate reaction use, but fatal for storage due to hygroscopicity. |
| Water | Fatal | Causes rapid hydrolysis and ring opening. |
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Discusses the intrinsic instability and lipophilicity differences between 1,2,4- and 1,3,4-isomers.
-
Souldozi, A., et al. (2016). "Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics." Scientific Research Publishing. Provides DFT calculations on the thermodynamic stability of oxadiazole rings.
-
BLD Pharm. (2024).[1] "Safety Data Sheet: 2-Bromo-1,3,4-oxadiazole." Explicit industrial storage mandates (-20°C, Inert Atmosphere).
-
Verkade, J. M., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles." Master Organic Chemistry. mechanistic overview of SNAr on electron-deficient rings.
Sources
Removing unreacted bromine from oxadiazole reaction mixtures
Technical Support Center: Bromine Remediation in Heterocyclic Synthesis
Topic: Removing Unreacted Bromine from Oxadiazole Reaction Mixtures Document ID: TSC-BR-OX-001 Last Updated: February 2026
Introduction: Safety & Context
WARNING: Elemental bromine (
In the synthesis of 1,3,4-oxadiazoles (commonly via the oxidative cyclization of hydrazides or hydrazones), bromine is frequently used as the oxidant, often in an acetic acid medium.[1] The resulting reaction mixture is not only hazardous due to excess bromine but also highly acidic due to the generation of hydrobromic acid (
Effective removal of bromine is critical not just for safety, but to prevent downstream side reactions (e.g., bromination of electron-rich aromatic rings during workup) and to protect purification equipment.
Module 1: The Chemistry of Quenching (Selection Guide)
Choosing the right quenching agent is not arbitrary; it depends on the pH of your reaction mixture.[2]
Mechanism of Action
The goal is to reduce volatile, toxic bromine (
| Quenching Agent | Formula | Redox Mechanism | Suitability for Oxadiazoles |
| Sodium Thiosulfate | Conditional. In highly acidic media (like | ||
| Sodium Bisulfite | Recommended. Stable in acidic media. Effective reducing agent that converts to bisulfate/sulfate. | ||
| Sodium Sulfite | Good. Similar to bisulfite but slightly alkaline initially. |
Expert Insight: For oxadiazole synthesis performed in acetic acid/sodium acetate buffers, Sodium Bisulfite (
Module 2: Standard Operating Procedures (SOPs)
Protocol A: The "Acid-Safe" Quench (Recommended for Oxadiazoles)
Use this protocol if your reaction solvent is Acetic Acid or if the pH is < 4.
-
Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Bisulfite (
). You will need roughly 10-20 mL per gram of excess bromine estimated. -
Cooling: Cool the reaction mixture to < 10°C. The quenching reaction is exothermic .
-
Addition: Slowly add the bisulfite solution to the reaction mixture with vigorous stirring.
-
Observation: The deep red/brown color of bromine should fade to yellow, then to a clear/pale yellow solution.
-
-
Verification: Test the aqueous layer with Starch-Iodide paper.
-
Blue/Black: Bromine still present.[4] Add more bisulfite.
-
Colorless: Quench complete.
-
-
Workup: Dilute with water and extract with an organic solvent (DCM or Ethyl Acetate). Wash the organic layer with saturated Sodium Bicarbonate (
) to neutralize residual acetic acid/HBr.
Protocol B: The "Neutral" Thiosulfate Quench
Use this protocol ONLY if you have neutralized the acid first or if the reaction was performed in neutral solvents (e.g.,
-
Buffering (Critical): If the mixture is acidic, add saturated
solution before the thiosulfate to raise pH > 5. -
Quenching: Add 10% Sodium Thiosulfate solution dropwise.
-
Phase Monitor: Watch for the disappearance of the bromine color in the organic layer.
-
Sulfur Check: If the solution turns cloudy/milky white immediately, you have generated colloidal sulfur (see Troubleshooting).
Module 3: Visual Workflow (Decision Logic)
Caption: Decision logic for selecting the correct quenching agent based on reaction acidity to prevent sulfur precipitation.
Module 4: Troubleshooting & FAQs
Q1: I used Sodium Thiosulfate in acetic acid and now my reaction is a milky white suspension. What happened?
A: You have generated colloidal sulfur via the acid-decomposition of thiosulfate (
-
Fix: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the fine sulfur particles before attempting phase separation. Do not try to extract it; the sulfur will form a rag layer that makes separation impossible [3].
Q2: I quenched the bromine, but the organic layer turned purple/pink during concentration. Why?
A: This is likely iodine contamination or "color rebound." If you used starch-iodide paper and dipped it into the solution, iodide can leach back in and oxidize to Iodine (
-
Fix: Wash the organic layer once more with dilute Sodium Bisulfite, then brine, before drying.
Q3: I have a terrible emulsion after quenching. The layers won't separate. A: Oxadiazoles are nitrogen-rich and can act as surfactants when protonated.
-
Fix 1 (Salting Out): Add solid NaCl to saturate the aqueous layer.[5] This increases the density difference and ionic strength [4].
-
Fix 2 (pH Adjustment): If the oxadiazole is basic, the acidic quench might have protonated it, making it water-soluble or amphiphilic. Carefully neutralize with
to return the product to its neutral, organic-soluble state.
Q4: Can I use Cyclohexene or an alkene to quench? A: Technically yes, as it reacts to form 1,2-dibromocyclohexane. However, this introduces a new organic impurity that requires chromatographic separation. Inorganic quenchers (Bisulfite/Thiosulfate) are superior because their byproducts (sulfate/bromide) partition into the aqueous layer, leaving your product clean [1].
References
-
BenchChem Technical Support. (2025).[2][6] Technical Support Center: Bromine Removal from Reaction Mixtures. Retrieved from 6[6]
-
University of Rochester. (n.d.).[7] Workup for Removing Bromine or Iodine. Not Voodoo: Demystifying Synthetic Organic Chemistry. Retrieved from 7
-
Frontier, A. (n.d.).[7] How to Manage an Emulsion. University of Rochester, Department of Chemistry. Retrieved from 5
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Chromatography Online. Retrieved from 8
Sources
Technical Support Center: Crystallization of Low-Melting Oxadiazole Derivatives
Welcome to the technical support center for the crystallization of low-melting oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with crystallizing these often-problematic compounds. The information provided herein is a synthesis of established principles and field-proven experience to empower you to overcome common hurdles and achieve high-quality crystals.
I. Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during your experiments, offering explanations for their root causes and providing actionable solutions.
Issue 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid
Question: I'm trying to crystallize my low-melting oxadiazole derivative, but upon cooling, it forms an oil or sticky residue at the bottom of my flask instead of crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon, particularly with low-melting point solids.[1][2] It occurs when the solute precipitates from the solution at a temperature above its melting point.[1][2] Essentially, the compound is no longer soluble in the cold solvent, but the temperature is still high enough for it to exist as a liquid. Impurities can also exacerbate this issue by further depressing the melting point.[1]
Causality and Solutions:
The primary cause of oiling out is that the supersaturation of the solution is achieved at a temperature where the compound is thermodynamically more stable as a liquid than a solid. To resolve this, we need to manipulate the crystallization conditions to favor solid-phase nucleation.
Here are several strategies to address oiling out:
-
Reduce the Rate of Cooling: Rapid cooling is a frequent culprit.[3] A slower cooling rate allows the system to remain in a metastable zone for a longer period, providing more time for ordered crystal lattice formation rather than amorphous oiling.
-
Increase the Solvent Volume: The concentration of your solution might be too high, leading to precipitation at a higher temperature.
-
Protocol: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% of the original volume) and then attempt to cool slowly again.[1]
-
-
Change the Solvent System: The solvent plays a critical role in crystallization.[4] If a single solvent system consistently leads to oiling out, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.[5]
-
Protocol: Dissolve your compound in a minimal amount of a "good" hot solvent. Then, slowly add a "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).[5] Re-heat gently until the solution is clear again, and then allow it to cool slowly.
-
-
Seeding: Introducing a seed crystal of the desired compound can provide a template for crystallization to occur at a lower temperature, bypassing the oiling out phase.[6][7]
-
Protocol: If you have a small amount of the crystalline material, add a single, tiny crystal to the cooled, supersaturated solution. If you don't have a seed crystal, you can sometimes create one by scratching the inside of the flask with a glass rod at the meniscus of the solution.
-
Issue 2: No Crystals Form, Even After Extended Cooling
Question: My solution has been in the refrigerator for days, and I still don't see any crystals. What should I do?
Answer:
The absence of crystal formation typically indicates one of two things: either your solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation that has not been overcome.
Causality and Solutions:
-
Excess Solvent: The most common reason for a lack of crystallization is using too much solvent.[2] If the compound remains soluble even at low temperatures, it will not precipitate.
-
Inducing Nucleation: Sometimes, a supersaturated solution needs a "push" to start forming crystals.
-
Solvent Choice: The solvent may be too "good" for your compound, keeping it in solution even at low temperatures.
-
Protocol: Consider trying a different solvent in which your compound has lower solubility, or use an anti-solvent approach as described in the "oiling out" section.
-
Issue 3: The Resulting Crystals are Very Small or Impure
Question: I managed to get crystals, but they are very fine needles or a powder, and my yield is low. How can I improve the crystal quality and yield?
Answer:
The size and purity of your crystals are directly related to the rate of crystal growth.[3] Rapid crystallization tends to trap impurities and result in smaller crystals. A low yield often points to residual solubility in the mother liquor.[2]
Causality and Solutions:
-
Improve Crystal Size:
-
Slow Down Cooling: As with preventing oiling out, a slower cooling rate is crucial for growing larger, higher-quality crystals.[3]
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.
-
Protocol: Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.[8]
-
-
-
Improve Purity and Yield:
-
Washing: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[9]
-
Solvent Selection: Ensure you are using a solvent that has a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures.[10] This maximizes the amount of product that crystallizes upon cooling.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your compound to ensure the solution is saturated upon cooling.[11]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for crystallizing low-melting oxadiazole derivatives?
A1: For oxadiazole derivatives, which are often aromatic and possess some polarity, a good starting point for solvent screening includes ethanol, ethyl acetate, isopropanol, acetone, and toluene.[10] It is also highly recommended to explore mixed solvent systems like ethanol/water or ethyl acetate/hexane.[10] A small-scale solubility test is always the best first step.
Q2: My oxadiazole derivative is an oil at room temperature. Can I still crystallize it?
A2: Yes, it is possible. Techniques that can be effective for oils or very low-melting solids include:
-
Co-crystallization: This involves crystallizing your compound with another molecule (a "coformer") to form a new crystalline solid with a higher melting point.[12][13] The selection of a coformer with a higher melting point can increase the melting point of the resulting co-crystal.[14]
-
Low-Temperature Crystallization: Dissolve your compound in a suitable solvent and cool it to very low temperatures (e.g., in a dry ice/acetone bath or a freezer). This can sometimes induce crystallization where standard cooling fails.
-
Vapor Diffusion: As described earlier, this gentle method is often successful for difficult-to-crystallize compounds.
Q3: How pure does my compound need to be before I attempt to grow single crystals for X-ray diffraction?
A3: While crystallization is a purification technique, it is best to start with material that is at least 80-90% pure.[6] Significant amounts of impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor quality crystals.
Q4: What is the principle behind using a mixed solvent system?
A4: A mixed solvent system allows for fine-tuning of the solubility of your compound. You dissolve the compound in a "good" solvent where it is highly soluble. Then, you slowly add a "poor" (or "anti-solvent") in which it is insoluble. This brings the solution to a state of supersaturation, from which crystals can form upon cooling.[5] The key is that the two solvents must be miscible with each other.[5]
III. Experimental Protocols and Visualizations
Protocol 1: Standard Cooling Crystallization
-
Dissolution: Place your crude oxadiazole derivative in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent and heat the mixture with stirring until the solid just dissolves.[10]
-
Hot Filtration (Optional): If there are insoluble impurities, add a small excess of hot solvent and filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[9]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
Visualization of Crystallization Workflow
Caption: A general workflow for the purification of a solid compound via recrystallization.
Troubleshooting Decision Tree for Oiling Out
Caption: A decision tree for troubleshooting the "oiling out" phenomenon in crystallization.
Data Presentation: Solvent Properties for Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common "Anti-Solvent" |
| Ethanol | 78 | 24.5 | Water, Hexane |
| Ethyl Acetate | 77 | 6.0 | Hexane, Heptane |
| Acetone | 56 | 20.7 | Water, Hexane |
| Toluene | 111 | 2.4 | Hexane, Pentane |
| Isopropanol | 82 | 19.9 | Water, Hexane |
This table provides a summary of common solvents and their properties relevant to crystallization experiments. The choice of solvent and anti-solvent should be based on the specific solubility characteristics of the oxadiazole derivative.
IV. References
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 23, 2026, from [Link]
-
Flow Crystallization | Solubility Control - Vapourtec. (n.d.). Retrieved February 23, 2026, from [Link]
-
9 Ways to Crystallize Organic Compounds - wikiHow. (2026, February 19). Retrieved February 23, 2026, from [Link]
-
Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs | Crystal Growth & Design - ACS Publications. (2025, September 4). Retrieved February 23, 2026, from [Link]
-
Advice for Crystallization - Universität Potsdam. (n.d.). Retrieved February 23, 2026, from [Link]
-
2.2.4.6F: Troubleshooting - Chemistry LibreTexts. (2022, August 16). Retrieved February 23, 2026, from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - ACS Publications. (2024, July 5). Retrieved February 23, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 23, 2026, from [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved February 23, 2026, from [Link]
-
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - Oxford Academic. (2024, January 15). Retrieved February 23, 2026, from [Link]
-
Cocrystals Can Improve API Properties, But Will the Recent FDA Guidance Slow Adoption of This Technology? (2013, June 26). Retrieved February 23, 2026, from [Link]
-
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. (2021, October 30). Retrieved February 23, 2026, from [Link]
-
-
Crystallization - Web Pages. (n.d.). Retrieved February 23, 2026, from [Link]
-
-
A method to crystallize substances that oil out - ResearchGate. (2025, August 7). Retrieved February 23, 2026, from [Link]
-
Why I am not getting crystals? - ResearchGate. (2012, March 14). Retrieved February 23, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vapourtec.com [vapourtec.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. unifr.ch [unifr.ch]
- 7. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Patterns of Bromo-Oxadiazoles
Executive Summary
In the landscape of medicinal chemistry, oxadiazoles act as critical bioisosteres for esters and amides, offering improved metabolic stability and lipophilicity. When functionalized with bromine, these scaffolds serve two roles: they provide a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) and act as a distinct mass spectrometric "beacon" due to the unique isotopic signature of bromine.
This guide objectively compares the fragmentation behaviors of the two most prevalent isomers—1,2,4-oxadiazoles and 1,3,4-oxadiazoles —carrying bromine substituents. Unlike standard comparison guides that rank commercial products, this technical document contrasts mechanistic pathways , enabling researchers to structurally differentiate these isomers in complex matrices using LC-MS/MS.
The Bromine Signature: The "King Kong" Effect
Before analyzing ring cleavage, one must master the detection of the bromine moiety. In low-resolution MS (single quad) or high-res Q-TOF/Orbitrap, the bromine atom provides an unmistakable isotopic pattern that serves as a self-validating filter against background noise.
Isotopic Abundance Table
| Isotope | Exact Mass (Da) | Natural Abundance | Spectral Appearance |
| 78.9183 | 50.69% | M peak | |
| 80.9163 | 49.31% | M+2 peak |
Application Insight: When analyzing bromo-oxadiazoles, always look for the 1:1 doublet separated by 2 Da. If your parent ion does not show this "twin tower" signature, the bromine has been lost (dehalogenation) or the peak is an artifact.
Comparative Analysis: 1,2,4- vs. 1,3,4-Oxadiazoles[1]
The core challenge in characterizing these compounds lies in distinguishing the isomers. While their molecular weights are identical, their high-energy fragmentation pathways (Collision-Induced Dissociation, CID) are distinct.
1,2,4-Oxadiazoles: The "Splitter" (Retro-1,3-Dipolar Cycloaddition)
The 1,2,4-oxadiazole ring is chemically polarized. Under ESI-MS/MS conditions, it predominantly undergoes Retro-1,3-Dipolar Cycloaddition (RCA) . This mechanism effectively "splits" the ring into two distinct pieces: a nitrile and a nitrile oxide (which often rearranges to an isocyanate).
-
Primary Pathway: Ring cleavage across the O1-C5 and N2-C3 bonds.
-
Result: Formation of
and . -
Diagnostic Value: If you observe a clean loss of a nitrile group (e.g., loss of acetonitrile, benzonitrile), you likely have a 1,2,4-isomer.
1,3,4-Oxadiazoles: The "Ejector" (Nitrogen Loss)
The 1,3,4-oxadiazole is more symmetric. Its fragmentation is driven by the high thermodynamic stability of the nitrogen molecule (
-
Primary Pathway: Concerted ejection of
(28 Da). -
Result: Formation of a diazirine intermediate or immediate rearrangement to a carbonyl ylide.
-
Diagnostic Value: A neutral loss of 28 Da (
) or hydrazine ( , 30 Da) is the hallmark of the 1,3,4-isomer.
Comparative Data Summary
| Feature | 1,2,4-Bromo-oxadiazole | 1,3,4-Bromo-oxadiazole |
| Dominant Mechanism | Retro-1,3-Dipolar Cycloaddition (RCA) | Nitrogen Ejection / Retro-Diels-Alder |
| Primary Neutral Loss | Nitrile (R-CN) or Isocyanate (R-NCO) | Nitrogen ( |
| Ring Stability | Lower (Cleaves easily) | Higher (Requires higher Collision Energy) |
| Bromine Retention | Br often stays with the Nitrile fragment | Br often stays with the hydrazide remnant |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. The Blue path represents the 1,2,4-isomer (Splitting), while the Red path represents the 1,3,4-isomer (Ejection).
Figure 1: Divergent fragmentation pathways for oxadiazole isomers. 1,2,4-isomers split via RCA, while 1,3,4-isomers eject nitrogen.
Experimental Protocol: Validated ESI-MS/MS Workflow
To obtain reproducible fragmentation data, specific attention must be paid to the Carbon-Bromine (C-Br) bond, which is labile. If the source conditions are too harsh, you will induce "in-source fragmentation," losing the bromine before the quadrupole selects the parent ion.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve compound in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).
-
Why: Formic acid ensures protonation
, essential for ESI.
-
-
Source Optimization (Critical Step):
-
Desolvation Temp: 350°C.
-
Cone Voltage: Set low (15-20V).
-
Causality: High cone voltage can cleave the C-Br bond. You need the intact
with the pattern to confirm the precursor.
-
-
MS/MS Acquisition:
-
Mode: Product Ion Scan.
-
Collision Energy (CE): Ramp from 10 eV to 40 eV.
-
Why: Oxadiazoles are aromatic and stable. A ramp ensures you capture the onset of ring cleavage (low CE) and secondary fragmentations (high CE).
-
-
Data Analysis Filter:
-
Extract Ion Chromatogram (XIC) for the specific bromine isotope doublet.
-
Filter spectra that do not contain the doublet in the daughter ions to identify where the bromine was lost.
-
Workflow Diagram
Figure 2: ESI-MS/MS optimization workflow emphasizing soft source conditions to preserve the C-Br bond.
Conclusion
Differentiating bromo-oxadiazole isomers requires looking beyond simple molecular weight. By leveraging the Retro-1,3-Dipolar Cycloaddition mechanism of the 1,2,4-isomer versus the Nitrogen Ejection of the 1,3,4-isomer, researchers can confidently assign structures. The bromine atom acts as a high-fidelity internal standard; if the isotopic doublet persists in a fragment, that fragment retains the halogen, mapping the topology of the molecule.
References
-
Srivastava, R. M. (2005).[1] Mass Spectrometric Analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews.
-
Avellone, G., et al. (2007).[2] Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry. European Journal of Mass Spectrometry.
-
Mikaia, A. I., et al. (1986).[3] Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. NIST Mass Spec Data Center.
-
Jakopin, Ž. (2017). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents.[4] Journal of the Brazilian Chemical Society.
-
McLafferty, F. W. (1959).[5] Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry.
Sources
- 1. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. | NIST [nist.gov]
- 4. scielo.br [scielo.br]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
IR spectroscopy characteristic peaks for 1,3,4-oxadiazole ring
Topic: IR Spectroscopy Characteristic Peaks for 1,3,4-Oxadiazole Ring Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a "privileged scaffold" in medicinal chemistry, widely utilized as a bioisostere for carboxylic acids, esters, and amides to enhance metabolic stability and lipophilicity.[1] In drug development, confirming the formation of this heterocyclic core is a critical quality gate.
While NMR (
Characteristic Vibrational Signature
The 1,3,4-oxadiazole ring is a planar, aromatic system with
Core Diagnostic Peaks
| Vibrational Mode | Wavenumber ( | Intensity | Diagnostic Value |
| 1610 – 1640 | Strong | Primary Indicator. Represents the imine character of the ring. Often appears as a sharp band distinct from amide carbonyls. | |
| 1020 – 1090 | Medium/Strong | Secondary Indicator. Confirms the ether linkage closure. Differentiates oxadiazoles from thiadiazoles (which lack this band).[2] | |
| 1560 – 1600 | Variable | Overlaps with phenyl ring vibrations if aryl substituents are present. | |
| Ring Breathing | ~970 – 1000 | Weak | Skeletal vibration of the 5-membered ring. |
Expert Insight: The
band is sensitive to conjugation. In 2,5-diaryl-1,3,4-oxadiazoles, this peak may shift to slightly lower frequencies (~1610) due to resonance delocalization with the pendant phenyl rings.
Comparative Analysis: Product vs. Alternatives
To ensure scientific rigor, one must distinguish the target product from its precursors and bioisosteric analogs.
Scenario A: Monitoring Synthesis (Oxadiazole vs. Hydrazide Precursor)
The most common synthesis route involves the cyclodehydration of diacylhydrazines or acid hydrazides. The reaction is deemed complete only when the carbonyl signal disappears.
| Feature | Precursor: Acid Hydrazide ( | Product: 1,3,4-Oxadiazole | Status |
| Carbonyl | 1650 – 1700 | ABSENT | |
| Amine | 3100 – 3400 | ABSENT (unless amino-substituted) | |
| Imine | Absent | 1610 – 1640 | |
| Ether | Absent | 1020 – 1090 |
Scenario B: Bioisosteric Differentiation (Oxadiazole vs. Thiadiazole)
1,3,4-Thiadiazoles (S-analog) are common alternatives. Differentiating them by IR is crucial when using reagents like Lawesson’s reagent where O-to-S exchange might occur.
| Vibrational Mode | 1,3,4-Oxadiazole (O-Ring) | 1,3,4-Thiadiazole (S-Ring) | differentiation Logic |
| Ring Stretching | High Contrast. The C-O bond is lighter and stiffer, vibrating at much higher frequencies than C-S. | ||
| Imine | 1610 – 1640 | 1590 – 1620 | Low Contrast. Comparison requires precise calibration; Thiadiazoles often shift slightly lower due to the "heavy atom effect" of Sulfur. |
Visualization of Diagnostic Logic
The following decision tree illustrates the logical workflow for confirming the 1,3,4-oxadiazole structure during synthesis.
Figure 1: IR-based decision logic for validating 1,3,4-oxadiazole synthesis from hydrazide precursors.
Experimental Protocol: Validated IR Acquisition
To obtain reproducible spectra capable of resolving the
Method A: KBr Pellet (Gold Standard for Resolution)
-
Why: Provides the highest resolution for solid samples, minimizing peak broadening seen in ATR.
-
Protocol:
-
Ratio: Mix 1–2 mg of dry oxadiazole derivative with ~200 mg of spectroscopic-grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < wavelength of IR light to prevent scattering/Christiansen effect).
-
Compression: Press at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan 4000–400
, 32 scans, 4 resolution.
-
Method B: ATR (Attenuated Total Reflectance)
-
Why: High throughput, non-destructive.
-
Caveat: Peak positions may shift slightly (2–5
) lower compared to transmission modes due to refractive index dispersion. -
Protocol:
-
Place solid crystal directly on the Diamond/ZnSe interface.
-
Apply high pressure clamp to ensure uniform contact.
-
Correction: Apply "ATR Correction" in software if comparing directly to literature KBr data.
-
References
-
Vertex AI Search. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum. Update Publishing. Link
-
Vertex AI Search. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Nano Bio Letters. Link
-
Vertex AI Search. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Link
-
Vertex AI Search. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. University of Basrah. Link
-
Vertex AI Search. (2021). Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides. Eurasian Chemical Communications. Link
Sources
UV-Vis Absorption Maxima of 2-Substituted-1,3,4-Oxadiazoles
Executive Summary
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry and optoelectronics, renowned for its high electron affinity and thermal stability. In drug discovery, it serves as a bioisostere for esters and amides, improving metabolic stability. In materials science, it is the backbone of electron-transporting materials (ETMs) and scintillators (e.g., PPD, PBD).
This guide objectively compares the UV-Vis spectral performance of 2-substituted-1,3,4-oxadiazoles against their sulfur analogs (thiadiazoles) and analyzes the impact of substituent electronics. We provide experimental data demonstrating how specific functional groups modulate the HOMO-LUMO gap, enabling researchers to tune absorption maxima (
Mechanistic Foundation: Electronic Transitions
To interpret the UV-Vis data, one must understand the underlying electronic transitions. The 1,3,4-oxadiazole ring is electron-deficient. Its absorption spectrum is dominated by two transitions:
- Transition: High intensity ($ \varepsilon > 10,000 $), typically found in the deep UV (200–250 nm) for the core ring, but red-shifted significantly by conjugation.
- Transition: Lower intensity, arising from the lone pairs on the nitrogen and oxygen atoms.
Intramolecular Charge Transfer (ICT)
When an electron-donating group (EDG) is attached at the C2 position, it creates a "Push-Pull" system. The EDG pushes electron density into the electron-poor oxadiazole ring (Acceptor), narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift .
Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) leading to spectral shifts in oxadiazole derivatives.
Comparative Analysis: Structure-Property Relationships[1]
A. Core Comparison: Oxadiazole vs. Thiadiazole
The choice between Oxygen (Oxadiazole) and Sulfur (Thiadiazole) is critical. While they are bioisosteres, their optoelectronic properties differ due to the "Heavy Atom Effect" and aromaticity differences.
Table 1: Effect of Heteroatom on Absorption Maxima
| Feature | 1,3,4-Oxadiazole (O) | 1,3,4-Thiadiazole (S) | Mechanism |
| Lower (Blue-shifted) | Higher (Red-shifted) | Sulfur's d-orbitals and lower electronegativity stabilize the LUMO more effectively. | |
| Fluorescence | Deep Blue | Sky Blue / Green | Oxadiazoles have a wider bandgap ( |
| Solubility | Higher (H-bond acceptor) | Lower (Lipophilic) | Oxygen is a harder base, improving solvation in polar media. |
| Application | High-energy scintillators | Low-bandgap semiconductors |
B. Substituent Effects (The "Tuning" Knobs)
Modifying the C2 and C5 positions allows for precise tuning of
Table 2: Experimental
| Compound | Structure (C2 / C5) | Electronic Effect | |
| PPD | Phenyl / Phenyl | 280 - 295 | Baseline conjugation. Standard scintillator reference. |
| Amino-PPD | 4-Aminophenyl / Phenyl | 320 - 330 | Strong Bathochromic. Amino group (EDG) acts as a strong donor ( |
| Nitro-PPD | 4-Nitrophenyl / Phenyl | 300 - 310 | Hypsochromic/Weak Red. EWG competes with the ring for electrons, often quenching fluorescence. |
| Alkyl-Aryl | Methyl / Phenyl | ~250 - 260 | Hypsochromic. Loss of conjugation on one side compared to PPD. |
Note: Data aggregated from standard spectroscopic literature [1, 3, 5]. Values may vary by ±5 nm depending on solvent polarity (Solvatochromism).
Standardized Characterization Protocol
Reagents & Equipment[2][3][4][5][6][7][8]
-
Solvent: HPLC Grade Ethanol or Acetonitrile (Cut-off < 190 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).[1]
-
Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and must be avoided.
Step-by-Step Workflow
-
Baseline Correction (Autozero): Fill two matched quartz cuvettes with pure solvent. Run a baseline scan (200–800 nm) to subtract solvent absorption.
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the oxadiazole derivative.
-
Dissolve in 10 mL solvent (Concentration
M). Sonicate if necessary.
-
-
Dilution Series (Self-Validation Step):
-
Prepare dilutions at
, , and M. -
Validation: Absorbance at
must be between 0.2 and 1.0 A. If , the detector is saturated; dilute further.
-
-
Measurement:
-
Scan from 600 nm down to 200 nm (scan speed: medium).
-
Identify
and calculate Molar Extinction Coefficient ( ) using Beer-Lambert Law: .
-
Figure 2: Self-validating experimental workflow for UV-Vis characterization.
References
-
Comparison of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Scaffolds
- Experimental Protocols for Oxadiazoles: Title: Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Deriv
-
Substituent Effects on Spectra (PPD Derivatives)
-
Photophysical Properties of Oxadiazoles
-
Comparative Synthetic and Spectral Study
- Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles.
- Source: Molecules (MDPI).
-
URL:[Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
The Ethyl Advantage: A Comparative Guide to the Enhanced Biological Activity of Ethyl-Substituted Oxadiazole Analogs
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a privileged heterocycle, renowned for its metabolic stability and its role as a versatile pharmacophore in a wide array of therapeutic agents.[1][2][3] A critical aspect of drug design involves the strategic substitution on such core structures to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, evidence-based comparison of the biological activities of ethyl- versus methyl-substituted oxadiazole analogs, drawing upon key experimental findings to inform future drug discovery efforts.
Executive Summary: Ethyl Substitution as a Potency-Enhancing Strategy
A recurring theme in the structure-activity relationship (SAR) studies of oxadiazole derivatives is the tangible benefit of an ethyl substituent over a methyl group at specific positions. This seemingly minor homologous extension can lead to significant gains in biological activity, particularly in the realm of anticancer agents. Experimental evidence consistently demonstrates that the introduction of an ethyl group can enhance cytotoxic potency, a phenomenon attributable to a combination of factors including increased lipophilicity, improved target engagement, and potentially altered metabolic profiles.
Comparative Biological Activity: A Data-Driven Analysis
The superior performance of ethyl-substituted oxadiazoles is not merely anecdotal. Quantitative data from various studies underscore this trend. A notable study directly compared the antiproliferative effects of a series of oxadiazole derivatives, revealing that the conversion of methyl and phenyl groups to ethyl groups led to a significant increase in cytotoxic activity.[4]
Table 1: Comparative Cytotoxicity of Methyl vs. Ethyl Oxadiazole Analogs
| Compound ID | R Group | Target Cell Line | IC50 / LD50 | Reference |
| 30a,c | Methyl, Phenyl | MCF-7, T47D, Caco-2, HeLa | - | [4] |
| 30b | Ethyl | MCF-7, T47D, Caco-2, HeLa | 376 ng/µL - 438 ng/µL | [4] |
| 31a,c | Methyl, Phenyl | MCF-7, T47D, Caco-2, HeLa | - | [4] |
| 31b | Ethyl | MCF-7, T47D, Caco-2, HeLa | 376 ng/µL - 438 ng/µL | [4] |
| 8a | - | MCF-7 | 1.8 µM | [4] |
| 8b | - | MCF-7 | 2.6 µM | [4] |
| 17a | - | MCF-7 | 0.65 µM | [5] |
| 17b | - | MCF-7 | 2.41 µM | [5] |
Note: The table presents a selection of data where direct or indirect comparisons can be inferred. The significant increase in activity for compounds 30b and 31b highlights the "ethyl advantage."
Mechanistic Insights: The "Why" Behind the Ethyl Advantage
The enhanced activity of ethyl-substituted analogs can be rationalized through several key mechanistic principles:
-
Increased Lipophilicity: The addition of a methylene unit in the ethyl group increases the compound's lipophilicity. This can lead to improved cell membrane permeability, allowing for higher intracellular concentrations of the drug and greater access to its molecular target.
-
Enhanced van der Waals Interactions: The longer ethyl chain can engage in more extensive van der Waals interactions within the hydrophobic pockets of target proteins, leading to a more stable drug-target complex and higher binding affinity.
-
Optimal Steric Fit: In some cases, the steric bulk of the ethyl group may be more favorable for fitting into a specific binding site compared to the smaller methyl group, leading to a more productive binding orientation.
-
Metabolic Stability: While not universally true, in some instances, the ethyl group may be less susceptible to certain metabolic enzymes compared to a methyl group, leading to a longer biological half-life.
Experimental Protocols: Synthesis and Evaluation
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in medicinal chemistry. The following protocols provide a generalized yet detailed workflow for the synthesis and subsequent biological evaluation of these compounds.
Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol outlines a common and effective method for synthesizing the oxadiazole core.
Step 1: Esterification of Carboxylic Acids Substituted aromatic or aliphatic carboxylic acids are converted to their corresponding ethyl or methyl esters via Fischer esterification.
Step 2: Hydrazide Formation The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent, to yield the corresponding acid hydrazide.
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring The acid hydrazide is subsequently reacted with a second carboxylic acid (or its corresponding acyl chloride) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the cyclization and formation of the 1,3,4-oxadiazole ring.[6]
Caption: General synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Step 1: Cell Seeding Cancer cell lines (e.g., MCF-7, HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
Step 2: Compound Treatment The synthesized oxadiazole analogs (both ethyl and methyl derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
Step 3: Incubation The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
Step 4: MTT Addition and Incubation MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
Step 5: Solubilization and Absorbance Reading A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (typically 570 nm).
Step 6: Data Analysis The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
The collective evidence strongly suggests that the substitution of a methyl group with an ethyl group on the oxadiazole scaffold is a valuable strategy for enhancing biological activity, particularly in the context of anticancer drug discovery. This guide provides a foundational understanding of this principle, supported by experimental data and mechanistic rationale. Researchers and drug development professionals are encouraged to explore this "ethyl advantage" in their own design and synthesis of novel oxadiazole-based therapeutic agents. Future work should focus on a more systematic exploration of this effect across a wider range of biological targets and oxadiazole isomers to fully delineate the scope and limitations of this promising design strategy.
References
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Vertex AI Search.
- Unexpected Synthesis of Oxadiazole Analogues: Characterization and Energetic Properties | Request PDF.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- Novel 1,2,4-Oxadiazole Deriv
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Vertex AI Search.
- Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal.
- Synthesis, Cytotoxic Evaluation, and Molecular Docking Studies of New Oxadiazole Analogues. Bentham Science.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,…. OUCI.
- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry.
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences and Pharma Research.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.
- SYNTHESIS, CHARACTERIZATION AND ANTI- MICROBIAL ACTIVITIES OF 1,3,4 OXADIAZOLE DERIV
- Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Vertex AI Search.
- Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al-Mustansiriyah Journal of Pharmaceutical Sciences.
- Synthesis of Novel Oxadiazole Derivatives, Molecular Properties Prediction, and Molecular Docking Studies. DergiPark.
- 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry.
- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. PMC.
- Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. PMC.
- Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-c. Semantic Scholar.
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. PMC.
- Anti-Cancer Activity of Deriv
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- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: X-ray Crystallography of 2-Bromo-1,3,4-Oxadiazole Derivatives
This guide provides an in-depth technical analysis of the X-ray crystallography data for 2-bromo-1,3,4-oxadiazole derivatives. It is designed for medicinal chemists and structural biologists to evaluate the structural performance, intermolecular interactions, and synthetic utility of this scaffold in drug design.
Executive Summary: The Halogen Advantage
The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. The introduction of a bromine atom—either directly on the heterocyclic ring or on a pendant aryl group—dramatically alters the physicochemical profile.
Key Value Proposition: Unlike their chloro- or fluoro- analogs, 2-bromo-1,3,4-oxadiazole derivatives exhibit superior "sigma-hole" magnitude. Crystallographic data confirms that these derivatives form highly directional Halogen Bonds (XB) (C–Br···Y), which can enhance ligand-target binding affinity by up to two orders of magnitude compared to non-halogenated isosteres.[1]
Structural Characterization & Data Analysis
Primary Case Study: The "Dual-Bromo" Derivative
To illustrate the crystallographic behavior of this class, we analyze the high-resolution structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. This compound serves as a benchmark for how bromine influences crystal packing through competing halogen and
Table 1: Crystallographic Parameters (Experimental Data)
| Parameter | Value | Significance |
| Formula | Heavy atom presence aids phasing. | |
| Crystal System | Monoclinic | Common for planar heterocycles. |
| Space Group | Non-centrosymmetric; potential for NLO properties. | |
| Unit Cell ( | 13.4050(4) Å | Defines the long axis packing. |
| Unit Cell ( | 4.7716(1) Å | Critical: Short axis indicates strong |
| Unit Cell ( | 11.7303(4) Å | Layer separation distance. |
| Angle ( | 105.885(3)° | Indicates slipped stacking motif. |
| Volume ( | 721.66(4) ų | Compact packing efficiency. |
| Z | 2 | Two molecules per unit cell. |
| R-Factor ( | 0.0294 (2.94%) | High-quality, reliable structure solution. |
Comparative Performance: Br vs. Cl vs. F
The choice of halogen dictates the dominant intermolecular force. X-ray data reveals a clear hierarchy in "Structural Performance" defined by the ability to direct supramolecular assembly.
Table 2: Halogen Bonding vs. Steric Comparison
| Feature | 2-Bromo Derivatives | 2-Chloro Derivatives | 2-Fluoro Derivatives |
| Dominant Interaction | Halogen Bonding (XB): Strong C–Br···N or C–Br···O contacts. | Weak XB / Dipole: C–Cl···N is weaker; sterics often dominate. | Dipole/H-Bonding: F acts as H-bond acceptor; no sigma hole. |
| High: Positive potential cap allows directional bonding. | Moderate: Less directional than Br. | Negligible: Shell is electronegative isotropic. | |
| Packing Motif | Linear Chains: Driven by Br···N/O interactions. | Herringbone: Driven by C-H···Cl and sterics. | Planar Sheets: Driven by |
| Drug Design Utility | High: Specificity filter in active sites (e.g., Kinase hinge regions). | Medium: General hydrophobic filling. | Medium: Metabolic blocking; dipole modulation. |
Intermolecular Interactions & Mechanism
The crystallographic stability of 2-bromo-1,3,4-oxadiazole derivatives is governed by a network of non-covalent interactions. The bromine atom acts as a Lewis acid (electron acceptor) at its tip (
Interaction Network Diagram
The following diagram illustrates the competing forces observed in the crystal lattice, specifically highlighting the "Structure-Directing" role of the Bromine atom.
Figure 1: Interaction network showing the dominant role of Halogen Bonding (XB) in stabilizing the crystal lattice of brominated oxadiazoles.
Experimental Protocols
To reproduce the high-quality crystals required for this level of analysis, the following protocols for synthesis and crystallization are recommended. These are self-validating systems where the melting point and crystal clarity indicate success.
Synthesis of 2-Bromo-1,3,4-Oxadiazole Precursors
Note: Direct 2-bromo-1,3,4-oxadiazoles are reactive electrophiles. Most stable crystal data comes from derivatives where Br is on a substituent or the product of a coupling reaction.
Step-by-Step Workflow:
-
Cyclization: React the corresponding hydrazide with
/KOH to form the oxadiazole-2-thiol. -
S-Alkylation (For Thio-derivatives): React the thiol with 4-bromobenzyl bromide in the presence of anhydrous
. -
Reaction Conditions: Stir in DMF at room temperature for 12 hours.
-
Work-up: Quench with water, filter the precipitate, and wash with cold water.
Crystallization Protocol (Slow Evaporation)
This method is optimized for growing single crystals suitable for X-ray diffraction (
-
Solvent Selection: Prepare a 2:1 (v/v) mixture of Ethanol and Chloroform .
-
Why? Chloroform solubilizes the aromatic core, while Ethanol acts as a precipitant to slow down nucleation.
-
-
Dissolution: Dissolve 20 mg of the purified derivative in 5 mL of the solvent mixture. Slight warming (40°C) may be required.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean glass vial to remove dust nuclei.
-
Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Store in a vibration-free, dark environment at 20°C.
-
Harvesting: Colorless, transparent plates (approx.
mm) should appear within 3-5 days.
Workflow Visualization
Figure 2: Optimized crystallization workflow for obtaining diffraction-quality specimens of oxadiazole derivatives.
Performance in Drug Design
The X-ray data translates directly into predictive performance for drug discovery programs.
-
Binding Affinity: The C–Br bond length (typically ~1.89 Å) and the C–Br···Acceptor angle (close to 180°) observed in the crystal structure mimic the geometry required for high-affinity binding in protein active sites.
-
Metabolic Stability: The steric bulk of the bromine atom (Van der Waals radius ~1.85 Å) blocks metabolic attack at the 2-position, a common liability in oxadiazole drugs.
-
Bioisosterism: 2-bromo-1,3,4-oxadiazole derivatives serve as effective bioisosteres for phenyl rings, offering similar lipophilicity (LogP) but with added polar interactions via the nitrogen atoms.
References
-
Al-Wahaibi, L. H., et al. (2019). Investigation of potential anti-malarial lead candidate 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole: insights from crystal structure, DFT, QTAIM and hybrid QM/MM binding energy analysis. Journal of Molecular Structure. Link
-
El-Emam, A. A., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA (Zurich Open Repository and Archive). Link
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
-
Sommer, H., et al. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Link
-
Vachal, P., & Toth, L. M. (2004). General and Efficient Synthesis of 2,5-Diaryl-1,3,4-oxadiazoles via Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-phenyl-1,3,4-oxadiazole with Arylboronic Acids. Tetrahedron Letters. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-5-ethyl-1,3,4-oxadiazole
Executive Summary & Compound Profile
As researchers, we often treat intermediates like 2-Bromo-5-ethyl-1,3,4-oxadiazole as standard organic solids. This is a critical error. This compound possesses a distinct reactivity profile driven by the electron-deficient oxadiazole ring and the labile C-Br bond. It functions as a potent electrophile, making it highly useful for Suzuki-Miyaura couplings or nucleophilic substitutions, but equally capable of alkylating biological macromolecules (proteins/DNA).
This guide moves beyond generic "wear gloves" advice. It analyzes the specific physicochemical risks of this molecule to dictate a self-validating safety protocol.
Chemical Identity & Hazard Class
| Property | Detail |
| Chemical Structure | 5-membered heterocyclic ring (2 nitrogens, 1 oxygen) with a bromo- substituent at C2 and an ethyl group at C5.[1][2][3] |
| Reactivity Class | Electrophile / Alkylating Agent . The C-Br bond is activated by the electron-withdrawing nature of the oxadiazole ring. |
| Physical State | Typically a low-melting solid or crystalline powder (analogous to the 5-methyl derivative). |
| Primary Hazards | Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) .[4][5] Potential sensitizer due to alkylation capability. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound must be dynamic, based on the state of matter and the carrier solvent . Standard nitrile gloves offer insufficient protection against halogenated heterocycles dissolved in penetrating solvents like Dichloromethane (DCM).
PPE Decision Logic
Figure 1: Dynamic PPE selection based on physical state and solvent permeability.
Detailed PPE Specifications
| Body Area | Protection Standard | Scientific Rationale |
| Hand Protection (Solids) | Nitrile (Minimum 5 mil) | Sufficient for dry solids. Inspect for pinholes; oxadiazole dust can react with sweat to cause irritation. |
| Hand Protection (Solutions) | Silver Shield® (Laminate) or Double Nitrile (Regimen) | If dissolved in DCM or THF, breakthrough time for single nitrile is <5 mins. The solvent carries the toxicant through the glove. Protocol: Change outer nitrile gloves immediately upon splash. |
| Respiratory | Engineering Control (Fume Hood) | Mandatory. The vapor pressure of low-MW oxadiazoles can be significant. If hood work is impossible (e.g., equipment maintenance), use a P100/OV cartridge respirator . |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for alkylating agents. Vapors can bypass side shields; liquid splashes require a seal. |
Operational Protocols: Handling & Synthesis
A. Weighing & Transfer (The "Static" Risk)
Oxadiazole derivatives are often fine, electrostatic powders. Static discharge can disperse the material, leading to inhalation or surface contamination.
-
Preparation: Place the balance inside the fume hood or a powder containment enclosure.
-
Static Control: Use an ionizing fan or an antistatic gun on the weighing boat before adding the compound.
-
Technique: Do not use a spatula to "flick" powder. Use a gravity-transfer method (tilting the vial) to minimize aerosolization.
-
Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust.
B. Reaction Setup (The "Thermal" Risk)
While this compound is generally stable, the oxadiazole ring contains high nitrogen content, technically classifying it as energetic.
-
Temperature Control: Avoid rapid heating. When performing substitutions (e.g., with amines), exotherms can occur.
-
Incompatibility: strictly segregate from strong oxidizing agents (peroxides, nitric acid) and strong reducing agents (LiAlH4), which can cleave the ring violently.
Emergency Response & Spill Management
In the event of a spill, speed is secondary to containment . Do not create dust.[5][6][7][8]
Spill Response Workflow
Figure 2: Step-by-step spill remediation protocol minimizing aerosolization risks.
First Aid Measures
-
Eye Contact: Flush immediately for 15 minutes .[6][8] Time this; 15 minutes feels like an hour. Do not stop early.
-
Skin Contact: Wash with soap and copious water.[6][8] Do not use alcohol or organic solvents to clean skin; this enhances absorption of the brominated compound.
Disposal Logistics
Disposal must strictly adhere to halogenated waste protocols to prevent downstream reactions in waste drums.
-
Waste Stream: Halogenated Organic Waste .
-
Segregation: Ensure the waste container does not contain strong acids or oxidizers.
-
Labeling: Explicitly label as "Contains this compound – Potential Alkylator."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). 1,3,4-Oxadiazole Compound Summary. National Library of Medicine. Retrieved October 26, 2023. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate | CymitQuimica [cymitquimica.com]
- 3. ramidus.se [ramidus.se]
- 4. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-(CHLOROMETHYL)-1,3,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
